molecular formula C14H8ClNO3 B1609015 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid CAS No. 52413-55-5

8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid

Cat. No.: B1609015
CAS No.: 52413-55-5
M. Wt: 273.67 g/mol
InChI Key: CCGVQHQIJOPNNV-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-furyl)quinoline-4-carboxylic acid (CAS 52413-55-5) is a high-purity quinoline derivative offered as a key chemical building block for research and development. With a molecular formula of C14H8ClNO3 and a molecular weight of 273.67 g/mol, this compound serves as a versatile advanced intermediate in medicinal chemistry . It is particularly valuable for constructing complex heterocyclic hybrids, such as those coupled with 1,2,4-triazole moieties, which are of significant interest in the search for new bioactive molecules . Research on analogous furan-quinoline coupled hybrids has demonstrated potential biological activities, including DNA cleavage and cytotoxic effects against specific human cancer cell lines, highlighting the value of this structural framework in anticancer research . This product is available for research applications and is supplied by multiple certified chemical suppliers . It is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

8-chloro-2-(furan-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGVQHQIJOPNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397354
Record name 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52413-55-5
Record name 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid (CAS 52413-55-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer insights into its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and prospective applications. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, and the introduction of a chloro group at the 8-position and a furyl moiety at the 2-position is anticipated to modulate its biological and physical properties significantly. This guide serves as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and related compounds.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline-4-carboxylic acid moiety, in particular, is a key pharmacophore found in a wide range of biologically active molecules, exhibiting antimicrobial, antifungal, and anticancer properties.[1] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological and physicochemical profiles. The strategic placement of substituents can influence factors such as solubility, lipophilicity, and target-binding affinity, making it a fertile ground for drug discovery and development.

Physicochemical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₈ClNO₃Based on the chemical structure.
Molecular Weight 289.68 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureMost carboxylic acids and substituted quinolines are solids.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The presence of the aromatic rings and the chloro substituent decreases aqueous solubility, while the carboxylic acid group may provide some solubility in polar organic solvents.
pKa Estimated to be in the range of 3-5 for the carboxylic acid proton.Typical range for carboxylic acids, influenced by the electron-withdrawing nature of the quinoline ring.
LogP Predicted to be in the range of 3-4.The chloro and furyl substituents increase lipophilicity.

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for quinoline ring formation. The choice of a specific route will depend on the availability of starting materials, desired yield, and scalability.

The Doebner Reaction: A plausible route

The Doebner reaction is a classic method for the synthesis of quinoline-4-carboxylic acids.[2] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Proposed Reaction Scheme:

Doebner_Reaction cluster_reactants Reactants cluster_product Product Aniline 2-Amino-3-chlorobenzaldehyde Reaction Doebner Reaction (e.g., in Ethanol, reflux) Aniline->Reaction Aldehyde Furfural Aldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product This compound Reaction->Product

Figure 1: Proposed synthesis of this compound via the Doebner reaction.

Experimental Protocol (Hypothetical):

  • To a solution of 2-amino-3-chlorobenzaldehyde (1 equivalent) and furfural (1 equivalent) in a suitable solvent such as ethanol, add pyruvic acid (1.1 equivalents).

  • The reaction mixture is then heated to reflux for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent system.

Other Potential Synthetic Methods
  • Pfitzinger Reaction: This method involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group.[3][4][5][6][7] For the target molecule, a substituted isatin could be condensed with 2-acetylfuran.

  • Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[8][9][10][11]

  • Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline.[2][12][13][14][15]

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline and furan rings, as well as the carboxylic acid proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Carboxylic Acid (-COOH)12.0 - 14.0broad singletHighly deshielded acidic proton.
Quinoline H-3~8.0singletSinglet due to no adjacent protons.
Quinoline H-5, H-6, H-77.5 - 8.5doublets, tripletsAromatic protons on the chlorinated benzene ring of the quinoline.
Furan H-3', H-4', H-5'6.5 - 7.8doublets, doublet of doubletsAromatic protons of the furan ring.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.[16]

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-COOH)165 - 175Carbonyl carbon of the carboxylic acid.
Quinoline C-2, C-4, C-8a140 - 160Quaternary carbons of the quinoline ring.
Quinoline C-3, C-4a, C-5, C-6, C-7, C-8115 - 140Aromatic carbons of the quinoline ring.
Furan C-2', C-3', C-4', C-5'110 - 150Aromatic carbons of the furan ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[16]

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching vibration of the hydroxyl group.
C=O (Carboxylic Acid)1700 - 1725Stretching vibration of the carbonyl group.
C=N, C=C (Aromatic)1500 - 1650Stretching vibrations of the aromatic rings.
C-Cl700 - 800Stretching vibration of the carbon-chlorine bond.
C-O (Furan)1000 - 1300Stretching vibration of the ether linkage in the furan ring.
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Potential Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry.[17][18][19][20] The introduction of a chlorine atom at the 8-position can enhance lipophilicity and potentially improve cell membrane permeability. The 2-furyl substituent introduces another heterocyclic ring system that can participate in various non-covalent interactions with biological targets.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases.[18][21]

  • Antimicrobial Activity: The quinoline core is present in several antibacterial and antimalarial drugs. The target molecule could be investigated for its efficacy against a range of pathogens.[19]

  • Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents.[17]

Safety and Handling

While specific toxicity data for this compound is unavailable, related chloro-substituted quinoline carboxylic acids are known to be irritants.[22][23] Standard laboratory safety precautions should be followed when handling this compound.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[24][25][26]

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[22]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[22]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[24]

Conclusion

This compound represents a promising, yet underexplored, molecule with potential applications in drug discovery and materials science. This technical guide, by synthesizing information from related compounds and established chemical principles, provides a foundational framework for its synthesis, characterization, and further investigation. The predictive data presented herein should be validated through rigorous experimentation to fully unlock the potential of this intriguing heterocyclic compound.

References

Physicochemical properties of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This document outlines plausible synthetic routes, methods for structural elucidation, and a detailed examination of key physicochemical parameters including solubility, acidity (pKa), and lipophilicity (LogP). By integrating theoretical principles with detailed experimental protocols, this guide serves as an essential resource for scientists engaged in the synthesis, characterization, and formulation of this compound and its derivatives.

Introduction and Molecular Structure

Quinoline derivatives are a prominent class of N-heterocyclic compounds with extensive applications in medicinal and industrial chemistry.[3] The quinoline-4-carboxylic acid moiety, in particular, is a crucial structural component in a variety of biologically active molecules, including antitumor, antibacterial, and antiviral agents.[1]

The target molecule, this compound, possesses a unique combination of structural features that are anticipated to modulate its chemical behavior and biological activity:

  • Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold for substituent orientation.

  • Carboxylic Acid (at C4): A key functional group that imparts acidic properties, influences solubility, and serves as a handle for further chemical modification.

  • 2-Furyl Group (at C2): An electron-rich five-membered aromatic heterocycle that can engage in various intermolecular interactions and influence the molecule's overall conformation and metabolic profile.

  • Chloro Group (at C8): An electron-withdrawing halogen that can significantly impact the electronic properties of the quinoline ring system, influencing both reactivity and physicochemical parameters like pKa and lipophilicity.

These features collectively define the compound's physicochemical profile, which is critical for its journey from laboratory synthesis to potential therapeutic application.

Molecular Details:

  • Molecular Formula: C₁₄H₈ClNO₃

  • Molecular Weight: 273.67 g/mol

  • 2D Structure:

    alt text
    (A placeholder for the 2D structure)

Synthesis and Structural Elucidation

The synthesis of substituted quinoline-4-carboxylic acids is well-documented, with the Pfitzinger reaction being a cornerstone method.[4][5] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7]

Proposed Synthetic Route: The Pfitzinger Reaction

For the synthesis of this compound, a logical approach is the Pfitzinger reaction between 5-chloroisatin and 2-acetylfuran under basic conditions. The reaction proceeds through the base-catalyzed ring-opening of the isatin to form an isatoic acid intermediate, which then condenses with the enolizable ketone (2-acetylfuran) to form the quinoline ring system.[4]

Pfitzinger_Synthesis cluster_reactants Reactants cluster_process Reaction Process 5_Chloroisatin 5_Chloroisatin Ring_Opening Isatin Ring Opening 5_Chloroisatin->Ring_Opening 1 2_Acetylfuran 2_Acetylfuran Condensation Condensation & Schiff Base Formation 2_Acetylfuran->Condensation Base_KOH Base (e.g., KOH) Base_KOH->Ring_Opening Ring_Opening->Condensation 2 Cyclization Intramolecular Cyclization Condensation->Cyclization 3 Dehydration Dehydration & Aromatization Cyclization->Dehydration 4 Product 8-chloro-2-(2-furyl) quinoline-4-carboxylic acid Dehydration->Product 5

Caption: Proposed Pfitzinger reaction workflow for synthesis.

Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established Pfitzinger reaction methodologies.[8]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisatin (1 equivalent) and 2-acetylfuran (1.1 equivalents) in ethanol.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide (3-4 equivalents) to the mixture with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with concentrated hydrochloric acid until the pH is approximately 4-5.

  • Isolation: The resulting precipitate (the crude product) is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.

Structural Characterization

Confirmation of the synthesized structure is achieved using standard spectroscopic techniques.[9]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic signals for the aromatic protons on the quinoline and furan rings, as well as a downfield signal for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the carbon skeleton, with distinct signals for the carbonyl carbon of the carboxylic acid and the quaternary carbons of the heterocyclic rings.[10]

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.[10]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the aromatic region.[7]

Core Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its viability as a drug candidate.

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. For a crystalline solid like this compound, a sharp melting point range is expected.

  • Experimental Protocol:

    • Place a small amount of the dry, purified compound into a capillary tube.

    • Insert the tube into a calibrated melting point apparatus.

    • Heat the sample slowly (1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility

Solubility, particularly aqueous solubility, is a critical factor for bioavailability. The presence of the carboxylic acid group suggests pH-dependent solubility, with higher solubility expected at pH values above its pKa due to deprotonation and salt formation.

  • Experimental Protocol (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4, or various organic solvents) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate at Constant Temp (e.g., 24h Shake/Stir) A->B C Phase Separation (Centrifuge/Filter) B->C D Sample Supernatant C->D E Quantify Concentration (HPLC or UV-Vis) D->E F Result: Equilibrium Solubility E->F

Caption: Standard workflow for equilibrium solubility determination.

Acidity and Basicity (pKa)

The pKa values define the ionization state of the molecule at different pH levels. This compound has two key ionizable centers:

  • Carboxylic Acid (-COOH): This group is acidic and will be deprotonated to the carboxylate (-COO⁻) at pH values above its pKa. Based on similar aromatic carboxylic acids, the pKa is expected to be in the range of 3-5.[11]

  • Quinoline Nitrogen: This nitrogen is weakly basic and will be protonated at pH values below its pKa. The electron-withdrawing nature of the chloro and carboxylic acid groups will likely lower its basicity compared to unsubstituted quinoline.

  • Experimental Protocol (Potentiometric Titration):

    • Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol).

    • Use a calibrated pH meter to monitor the pH of the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the acidic pKa.

    • Conversely, titrate with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Lipophilicity (LogP / LogD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of membrane permeability and overall ADME properties.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule.

  • LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is pH-dependent.

  • Experimental Protocol (RP-HPLC Method):

    • A reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column is used.[12]

    • A series of reference compounds with known LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.

    • The target compound is injected under the same isocratic mobile phase conditions (typically a methanol/water or acetonitrile/water mixture).

    • The retention time of the target compound is measured, and its LogP value is calculated from the calibration curve.

    • To determine LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase is replaced with a buffer at that pH.

Summary of Physicochemical Properties

This table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, values are estimated based on chemical principles and data from analogous compounds.

PropertyValue / Expected RangeImportance in Drug Development
Molecular Formula C₁₄H₈ClNO₃Defines the elemental composition and exact mass.
Molecular Weight 273.67 g/mol Influences diffusion and transport properties.
Appearance Expected to be a crystalline solidAffects handling, formulation, and stability.
Melting Point >200 °C (Estimated)Indicator of purity and lattice energy.
Aqueous Solubility Low at acidic pH; increases at pH > pKaCritical for dissolution and bioavailability.
pKa (Acidic) 3 - 5 (Estimated)[11]Governs ionization of the carboxylic acid group at physiological pH.
pKa (Basic) < 4 (Estimated)Governs ionization of the quinoline nitrogen.
LogP 3.0 - 4.0 (Estimated)Predicts partitioning into biological membranes (neutral form).
LogD at pH 7.4 1.5 - 2.5 (Estimated)Predicts overall partitioning at physiological pH (ionized form).

Implications for Drug Development

The physicochemical profile of this compound presents both opportunities and challenges for its development as a therapeutic agent.

  • Solubility and Absorption: The predicted low intrinsic solubility could be a major hurdle for oral bioavailability. Formulation strategies such as salt formation (by reacting the carboxylic acid with a base) or the use of solubility enhancers may be necessary. The compound's solubility will be significantly higher in the intestine (pH ~6-7.5) than in the stomach (pH ~1-3).

  • Permeability: The estimated LogD at pH 7.4 falls within a range often considered favorable for membrane permeability. However, the presence of a charged carboxylate group at this pH could limit passive diffusion, suggesting that active transport mechanisms might be involved in its absorption.

  • Target Engagement: The planar aromatic structure is well-suited for intercalation or binding within protein active sites. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the furan oxygen and quinoline nitrogen can act as acceptors, providing multiple points for specific interactions with a biological target.

Conclusion

This compound is a compound with a rich chemical structure that suggests potential biological activity. This guide has detailed its fundamental physicochemical properties, which are essential for its scientific exploration. The proposed synthetic route via the Pfitzinger reaction is robust and accessible. The compound's key properties—pH-dependent solubility, dual ionizable centers, and moderate lipophilicity—define its behavior in chemical and biological systems. The experimental protocols and theoretical insights provided herein offer a solid framework for researchers and drug development professionals to effectively synthesize, characterize, and evaluate this promising molecule.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinoline-4-carboxylic acid scaffold is a privileged structure, forming the core of numerous chemotherapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document details a robust synthetic pathway via the Pfitzinger reaction, offers a comprehensive multi-technique characterization protocol, and discusses the underlying chemical principles. It is intended for researchers, chemists, and drug development professionals seeking to synthesize, validate, and utilize this specific molecule or its analogues.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[4][5] When functionalized with a carboxylic acid at the 4-position, the resulting scaffold exhibits a remarkable propensity for biological activity.[3][6][7] These compounds can interact with various biological targets, including enzymes and DNA, leading to therapeutic effects such as antiviral, antimicrobial, and antitumor activities.[8][9][10] The specific target of this guide, this compound, incorporates three key pharmacophoric elements: the quinoline core, a halogen substituent (chloro), and a heteroaromatic furan ring. The chloro group can enhance lipophilicity and modulate electronic properties, while the furan ring offers additional sites for hydrogen bonding and metabolic interactions, making this a compelling candidate for drug discovery campaigns.[11]

Synthetic Strategy: The Pfitzinger Reaction

The Pfitzinger reaction stands as a classic and highly effective method for the synthesis of substituted quinoline-4-carboxylic acids.[12][13] The reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[1][14] This approach is particularly advantageous due to its versatility and the ready availability of the starting materials.[15]

For the synthesis of this compound, the logical precursors are 5-chloro-isatin and 2-acetylfuran. The chlorine atom on the isatin ring ultimately resides at the 8-position of the quinoline product, and the 2-acetylfuran provides the 2-(2-furyl) substituent.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:[1][12]

  • Base-Catalyzed Ring Opening: The reaction initiates with the hydrolysis of the amide bond within the 5-chloro-isatin molecule by a strong base, such as potassium hydroxide (KOH). This opens the five-membered ring to form a potassium salt of 2-amino-5-chlorophenylglyoxylic acid.[1][14]

  • Condensation and Imine Formation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of 2-acetylfuran to form an imine, commonly known as a Schiff base.[1][14]

  • Tautomerization: The imine can then tautomerize to its more reactive enamine form.[1]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, an aldol-type condensation, followed by dehydration to form the aromatic quinoline ring system, yielding the final product.[1][12]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Characterization Base Prepare 33% KOH in Ethanol RingOpening Isatin Ring Opening (Stir at RT, 30-45 min) Base->RingOpening Isatin 5-Chloro-isatin Isatin->RingOpening Ketone 2-Acetylfuran Addition Add 2-Acetylfuran Ketone->Addition RingOpening->Addition Reflux Reflux Mixture (12-24 hours) Addition->Reflux TLC Monitor via TLC Reflux->TLC Distill Distill off Ethanol Reflux->Distill Dilute Dilute with Water Distill->Dilute Extract Wash with Ether (Remove impurities) Dilute->Extract Acidify Acidify with Acetic Acid (Precipitate product) Extract->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Product Filter->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Characterize Spectroscopic Analysis (NMR, MS, IR, HPLC) Recrystallize->Characterize

Caption: Pfitzinger Synthesis Workflow for the Target Compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Pfitzinger reaction methodologies.[1][8][16] Researchers should perform their own optimizations.

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of potassium hydroxide (KOH) pellets in 30 mL of 95% ethanol. Stir until fully dissolved. Caution: The dissolution is highly exothermic; cooling the flask in an ice bath is recommended.

  • Isatin Ring Opening: To the stirred KOH solution, add 0.05 mol of 5-chloro-isatin. The mixture will typically change color. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium salt intermediate.[1]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent (0.05 mol) of 2-acetylfuran to the reaction mixture dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12 to 24 hours.[16] The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, cool the flask to room temperature. Distill off the majority of the ethanol under reduced pressure.

  • Work-up: Dilute the remaining residue with approximately 100 mL of water. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 2-acetylfuran and other neutral impurities.

  • Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly acidify the solution with glacial acetic acid while stirring. The target compound, this compound, will precipitate out of the solution.

  • Filtration and Drying: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water. Dry the product in a vacuum oven.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Comprehensive Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and structure of the synthesized this compound.

Logic of Characterization

The characterization process is a self-validating system. Each technique provides a piece of the structural puzzle, and together they confirm the final structure.

G cluster_0 Primary Structure & Purity cluster_1 Functional Group & Bonding Confirmation cluster_2 Detailed Structural Elucidation MS Mass Spectrometry (Confirms Molecular Weight) Final Verified Structure: 8-chloro-2-(2-furyl)quinoline- 4-carboxylic acid MS->Final HPLC HPLC (Assesses Purity) HPLC->Final IR FTIR Spectroscopy (Identifies C=O, O-H, C-Cl) IR->Final UV UV-Vis Spectroscopy (Confirms Aromatic System) UV->Final HNMR ¹H NMR (Proton Environment & Connectivity) HNMR->Final CNMR ¹³C NMR (Carbon Skeleton) CNMR->Final

References

An In-depth Technical Guide to 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, and the scientific rationale behind its characterization.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic bioactive molecules.[1] The quinoline-4-carboxylic acid scaffold, in particular, is a privileged pharmacophore, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of a compound's pharmacological profile. The subject of this guide, this compound, is a specific derivative that incorporates a chloro group at the 8-position and a furyl moiety at the 2-position, modifications that can significantly influence its biological and chemical characteristics.

Molecular Structure and Weight

The precise arrangement of atoms and their connectivity within a molecule are fundamental to its identity and function. For this compound, this information is critical for understanding its potential interactions with biological targets.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₁₄H₈ClNO₃ .[2] Based on this formula, the calculated molecular weight is 273.67 g/mol .[2] This value is essential for a variety of experimental procedures, including solution preparation, quantitative analysis, and stoichiometric calculations in synthetic chemistry.

Structural Representation

The two-dimensional structure of this compound is depicted below. This representation illustrates the fusion of a benzene and pyridine ring to form the quinoline core, with the specified substituents at positions 2, 4, and 8.

Chemical structure of this compound

Figure 1: 2D chemical structure of this compound.

The structure reveals several key features:

  • A planar quinoline ring system.

  • A carboxylic acid group at the 4-position, which can act as a hydrogen bond donor and acceptor.

  • A chloro substituent at the 8-position, which can influence the electronic properties and lipophilicity of the molecule.

  • A 2-furyl group at the 2-position, another heterocyclic ring that can participate in various non-covalent interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 52413-55-5--INVALID-LINK--[2]
Molecular Formula C₁₄H₈ClNO₃--INVALID-LINK--[2]
Molecular Weight 273.67 g/mol --INVALID-LINK--[2]

Experimental and Analytical Workflow

The characterization of a novel or synthesized compound like this compound follows a logical and rigorous workflow to confirm its identity and purity. The following diagram illustrates a typical experimental pathway.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Purity cluster_properties Physicochemical & Biological Characterization Synthesis Synthesis Doebner Reaction or similar three-component synthesis Purification Purification Recrystallization or Chromatography Synthesis->Purification Crude Product NMR NMR Spectroscopy ¹H and ¹³C NMR for structural confirmation Purification->NMR Purified Compound MS Mass Spectrometry High-resolution MS for exact mass NMR->MS Purity_Analysis Purity Assessment HPLC or LC-MS MS->Purity_Analysis PhysChem Physicochemical Properties Melting Point, Solubility Purity_Analysis->PhysChem Bioactivity Biological Screening In vitro assays against relevant targets PhysChem->Bioactivity

Caption: Workflow for the synthesis and characterization of this compound.

Synthesis Protocol: A Generalized Approach

The synthesis of substituted quinoline-4-carboxylic acids can often be achieved through multi-component reactions such as the Doebner reaction.[3] A plausible synthetic route for this compound would involve the condensation of 2-chloroaniline, 2-furaldehyde, and pyruvic acid.

Step-by-step Methodology:

  • Reactant Preparation: Equimolar amounts of 2-chloroaniline, 2-furaldehyde, and pyruvic acid are dissolved in a suitable solvent, such as ethanol.

  • Reaction Initiation: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure this compound.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its well-defined molecular structure and weight provide the foundation for further investigation into its biological activities. The systematic approach to its synthesis and characterization, as outlined in this guide, ensures the reliability of data and paves the way for its potential application in drug development programs.

References

The Discovery of Novel 2-Arylquinoline-4-Carboxylic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2] Among its derivatives, 2-arylquinoline-4-carboxylic acids have emerged as a particularly promising class of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the discovery process for novel 2-arylquinoline-4-carboxylic acids, from rational design and synthesis to preclinical biological evaluation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights to accelerate the journey from compound conception to candidate selection.

Introduction: The Therapeutic Promise of the Quinoline Core

The quinoline ring system is a recurring structural feature in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad range of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological activities. Specifically, the 2-arylquinoline-4-carboxylic acid framework has garnered significant attention due to its demonstrated efficacy in targeting a variety of cellular pathways implicated in disease.

Derivatives of this class have been investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes such as dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).[4] Furthermore, their antimicrobial and antileishmanial activities highlight the broad therapeutic potential of this chemical class.[5][6] This guide will delineate a systematic approach to the discovery and development of novel 2-arylquinoline-4-carboxylic acid derivatives, emphasizing the critical interplay between chemical synthesis, biological testing, and structure-activity relationship (SAR) analysis.

Synthetic Strategies: Building the 2-Arylquinoline-4-Carboxylic Acid Scaffold

The efficient and versatile synthesis of the 2-arylquinoline-4-carboxylic acid core is paramount to any drug discovery program. Several synthetic methodologies have been established, with the Doebner and Pfitzinger reactions being the most prominent.[7]

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a powerful one-pot, three-component condensation reaction involving an aniline, an aromatic aldehyde, and pyruvic acid to yield the desired quinoline-4-carboxylic acid.[8] This method is often favored due to its operational simplicity and the ready availability of a wide array of starting materials.

Causality Behind Experimental Choices: The choice of solvent and catalyst is crucial for the success of the Doebner reaction. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction at reflux temperatures.[4] Acid catalysts, such as trifluoroacetic acid, are often employed to accelerate the initial formation of the imine intermediate.[7][9] In some cases, microwave irradiation has been utilized to expedite the reaction and improve yields.[9]

Experimental Protocol: Doebner Synthesis of 2-(4-methoxyphenyl)-6-chloroquinoline-4-carboxylic acid

  • Reaction Setup: To a round-bottom flask, add 4-chloroaniline (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and pyruvic acid (1.1 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (0.1 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-(4-methoxyphenyl)-6-chloroquinoline-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Pfitzinger Reaction: An Alternative Pathway

The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group.[8] While also a valuable synthetic tool, the availability of substituted isatins can sometimes be a limiting factor compared to the vast commercial library of anilines and benzaldehydes.

Diagram: Synthetic Routes to 2-Arylquinoline-4-Carboxylic Acids

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction Aniline Aniline DoebnerProduct 2-Arylquinoline- 4-Carboxylic Acid Aniline->DoebnerProduct + Catalyst (e.g., TFA) Aldehyde Aromatic Aldehyde Aldehyde->DoebnerProduct + Catalyst (e.g., TFA) PyruvicAcid Pyruvic Acid PyruvicAcid->DoebnerProduct + Catalyst (e.g., TFA) Isatin Isatin PfitzingerProduct 2-Arylquinoline- 4-Carboxylic Acid Isatin->PfitzingerProduct + Base Carbonyl α-Methylene Carbonyl Carbonyl->PfitzingerProduct + Base

Caption: Major synthetic pathways for 2-arylquinoline-4-carboxylic acids.

Biological Evaluation: Uncovering Therapeutic Potential

A systematic and robust biological evaluation cascade is essential to identify promising lead compounds. This typically involves a series of in vitro and in vivo assays tailored to the specific therapeutic area of interest.

In Vitro Screening: The First Tier of Assessment

Initial in vitro screening provides crucial data on the biological activity and potential mechanism of action of the synthesized compounds.

3.1.1. Anticancer Activity

For oncology applications, the cytotoxic effects of the novel compounds are typically assessed against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Diagram: In Vitro Anticancer Screening Workflow

G Start Synthesized 2-Arylquinoline- 4-Carboxylic Acids CellSeeding Seed Cancer Cell Lines in 96-well plates Start->CellSeeding CompoundTreatment Treat cells with serial dilutions of compounds CellSeeding->CompoundTreatment MTTAssay Perform MTT Assay (48-72h incubation) CompoundTreatment->MTTAssay DataAnalysis Calculate IC50 values MTTAssay->DataAnalysis HitIdentification Identify 'Hit' Compounds (Potent & Selective) DataAnalysis->HitIdentification

Caption: A typical workflow for in vitro anticancer screening.

3.1.2. Antimicrobial Activity

For infectious disease applications, the minimum inhibitory concentration (MIC) is determined to assess the antibacterial or antifungal potency of the compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) and add it to each well.[5]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy and safety in animal models.

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

  • Model Establishment: Subcutaneously implant human cancer cells (e.g., MGC-803) into the flank of immunodeficient mice.[10]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Efficacy Assessment: Measure tumor volume and body weight at regular intervals.[10]

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition rate.[10]

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from biological testing is crucial for establishing a structure-activity relationship (SAR), which guides the iterative process of lead optimization.

Key SAR Insights for 2-Arylquinoline-4-Carboxylic Acids:

  • C2-Position: The nature of the aryl substituent at the 2-position significantly influences biological activity. Bulky, hydrophobic groups are often necessary for potent inhibition of enzymes like DHODH.[4][11] The lipophilicity of the 2-aryl substituent can also correlate with cytotoxic effects.[4]

  • C4-Position: The carboxylic acid group at the 4-position is frequently essential for activity, potentially forming key interactions, such as salt bridges, with target proteins.[4]

  • Quinoline Ring Substituents: Modifications to the quinoline ring itself can modulate activity, selectivity, and pharmacokinetic properties.

Data Presentation: SAR Table for DHODH Inhibition

Compound ID2-Aryl SubstituentDHODH IC₅₀ (µM)
1 2'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11
2 Substituted Pyridine0.0097 ± 0.0014
3 Substituted Pyridine0.0262 ± 0.0018
Data summarized from reference[4].

This iterative cycle of design, synthesis, and testing is fundamental to refining the lead compounds to improve their potency, selectivity, and drug-like properties.

Conclusion and Future Directions

The 2-arylquinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The synthetic accessibility via methods like the Doebner reaction allows for the rapid generation of diverse chemical libraries. A systematic approach to biological evaluation, coupled with rigorous SAR analysis, is critical for identifying and optimizing lead candidates. Future research in this area will likely focus on exploring novel substitutions to enhance target specificity, improve pharmacokinetic profiles, and overcome potential resistance mechanisms. The integration of computational methods, such as molecular docking, can further accelerate the discovery process by providing insights into the binding modes of these compounds with their biological targets.

References

A Technical Guide to the Spectroscopic Characterization of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectroscopic data for 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer both a predictive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and the underlying scientific principles and protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of novel quinoline derivatives.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key spectroscopic features of this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

Spectroscopic Technique Predicted Key Data
¹H NMR (DMSO-d₆) δ ~12-13 ppm (s, 1H, COOH), δ ~7.5-9.0 ppm (m, aromatic protons)
¹³C NMR (DMSO-d₆) δ ~165-185 ppm (C=O), δ ~110-160 ppm (aromatic and heteroaromatic carbons)
IR (KBr Pellet) 3300-2500 cm⁻¹ (broad, O-H stretch), ~1710 cm⁻¹ (C=O stretch), 1600-1400 cm⁻¹ (aromatic C=C stretch), ~750 cm⁻¹ (C-Cl stretch)
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z ≈ 287/289 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments from loss of COOH, CO, and fragmentation of the furan ring.

In-Depth Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, and the protons on the quinoline and furan rings. The anticipated chemical shifts (in ppm, referenced to TMS) in a solvent like DMSO-d₆ are as follows:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around δ 12-13 ppm . The broadness is a result of hydrogen bonding and chemical exchange.

  • Quinoline Protons: The protons on the chlorinated benzene portion of the quinoline ring will be influenced by the electron-withdrawing chloro group and the anisotropic effects of the fused ring system. The single proton on the pyridine part of the quinoline will also have a characteristic shift. Based on data for 8-chloroquinoline and quinoline-4-carboxylic acid, the signals are predicted to appear in the δ 7.5-9.0 ppm range.[1][2] Specific assignments will depend on coupling patterns.

  • Furan Protons: The three protons on the 2-furyl substituent will exhibit characteristic shifts and coupling constants (J-values) for a furan ring, likely in the δ 6.5-8.0 ppm region.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Key predicted chemical shifts are:

  • Carboxyl Carbon (-COOH): This quaternary carbon will appear significantly downfield, in the range of δ 165-185 ppm .[3]

  • Quinoline and Furan Carbons: The aromatic and heteroaromatic carbons of the quinoline and furan rings are expected to resonate between δ 110-160 ppm . The carbon bearing the chlorine atom (C8) will be directly influenced by its electronegativity.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for carboxylic acids and its ability to allow observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis Prep Dissolve sample in DMSO-d6 H1_NMR 1D ¹H NMR Prep->H1_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR 1D ¹³C NMR C13_NMR->Processing TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

  • O-H Stretch: A very broad and strong absorption band is predicted in the region of 3300-2500 cm⁻¹ , which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3][4][5]

  • C-H Stretch: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[4]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is anticipated around 1710 cm⁻¹ for the dimeric form.[3][6]

  • C=C and C=N Stretches: Aromatic and heteroaromatic ring stretching vibrations will produce multiple bands in the 1600-1400 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid will likely appear in the 1300-1200 cm⁻¹ range.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, typically around 750 cm⁻¹ .

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Spectrum: Place the empty pellet holder in the IR spectrometer and acquire a background spectrum to subtract the atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

IR_Workflow Prep Grind sample with KBr Press Press into a transparent pellet Prep->Press Background Acquire background spectrum Press->Background Sample_Spec Acquire sample spectrum Background->Sample_Spec Analysis Identify functional group absorptions Sample_Spec->Analysis

Caption: Standard workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak is expected at approximately m/z 287 . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak of about one-third the intensity of the M⁺ peak should be observed at m/z 289 . This isotopic pattern is a key indicator of the presence of one chlorine atom.

  • Major Fragmentation Pathways: Based on studies of similar quinoline-4-carboxylic acids, the following fragmentation patterns are likely[7][8][9]:

    • Loss of a carboxyl radical (-COOH): A significant fragment at [M - 45]⁺ (m/z 242/244).

    • Loss of carbon dioxide (-CO₂): A fragment at [M - 44]⁺ (m/z 243/245).

    • Fragmentation of the furan ring: The presence of the furan ring is expected to lead to the expulsion of carbon monoxide (CO) and a formyl radical (CHO) from the molecular ion or subsequent fragment ions.[7] For example, a fragment corresponding to [M - COOH - CO]⁺ might be observed.

While Electron Ionization (EI) provides detailed fragmentation, Electrospray Ionization (ESI) is a softer ionization technique often coupled with liquid chromatography (LC) and is well-suited for polar molecules like carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization in positive or negative ion mode, respectively.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis:

    • In positive ion mode, the protonated molecule [M+H]⁺ will be observed (m/z 288/290).

    • In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed (m/z 286/288).

    • Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which will reveal characteristic fragments.

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Analysis cluster_analysis Data Interpretation Prep Prepare dilute solution Infusion Infuse into ESI source Prep->Infusion Ionization Electrospray Ionization Infusion->Ionization FullScan Full Scan MS ([M+H]⁺ or [M-H]⁻) Ionization->FullScan MSMS Tandem MS (MS/MS) FullScan->MSMS MW_Det Molecular Weight Determination FullScan->MW_Det Frag_Analysis Fragmentation Pattern Analysis MSMS->Frag_Analysis

Caption: Workflow for mass spectrometry analysis using ESI-MS and MS/MS.

Synthesis and Sample Purity

The reliable spectroscopic characterization of this compound is contingent upon its synthesis and purification. Plausible synthetic routes include the Pfitzinger or Doebner reactions, which involve the condensation of an appropriately substituted aniline (2-chloroaniline), an aldehyde (furan-2-carbaldehyde), and pyruvic acid.[10][11] The final product must be purified, for instance by recrystallization, and its purity confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) prior to spectroscopic analysis to ensure that the obtained spectra are representative of the target compound.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive fingerprint for its structural verification. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will establish the molecular weight and fragmentation pattern. This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of this and related quinoline derivatives, enabling confident structural assignment and facilitating further investigation into their chemical and biological properties.

References

Whitepaper: A Comprehensive In Silico Workflow for Predicting the Bioactivity of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] This technical guide outlines a comprehensive in silico strategy to profile the bioactivity of a specific, functionalized derivative: 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple listing of methods to provide a logical, self-validating workflow that explains the causality behind each computational choice. We will systematically dissect the molecule's potential through a multi-pronged approach, including the prediction of its pharmacokinetic properties (ADMET), the identification of plausible biological targets via pharmacophore modeling and literature analysis, and the validation of ligand-target interactions through molecular docking. Furthermore, we will detail the framework for developing a Quantitative Structure-Activity Relationship (QSAR) model to predict the potency of novel analogs. The objective is to construct a robust, data-driven hypothesis regarding the therapeutic potential of this compound, thereby guiding and prioritizing subsequent experimental validation.

Introduction to the Target Molecule and In Silico Strategy

The discovery and development of novel therapeutic agents is a resource-intensive process, where early-stage failures significantly drive up costs.[5] Computational, or in silico, methods have become indispensable for mitigating these risks by enabling early, rapid, and cost-effective evaluation of drug candidates.[6]

The molecule at the center of this guide, this compound, possesses several structural features of high medicinal interest:

  • The Quinoline Core: A bicyclic aromatic heterocycle known for a vast range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[1][3][7][8]

  • The Carboxylic Acid Group (C4): This group can act as a key hydrogen bond donor and acceptor, often crucial for anchoring a ligand within a protein's active site.

  • The 2-Furyl Group (C2): The furan ring introduces specific steric and electronic properties and can engage in various non-covalent interactions.

  • The Chloro Group (C8): Halogen atoms can modulate lipophilicity and participate in halogen bonding, potentially enhancing binding affinity and altering metabolic stability.

Given this structural complexity, a multi-faceted in silico approach is required to build a holistic profile of the molecule's potential bioactivity. This guide presents a workflow designed to logically progress from broad, property-based predictions to specific, target-based interactions.

The In Silico Prediction Workflow

Our predictive strategy is organized into a sequential, multi-phase workflow. Each phase builds upon the last, progressively refining our understanding of the molecule's potential. This workflow ensures that computational resources are used efficiently, starting with broad screens and moving towards more focused, computationally intensive analyses.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Refinement cluster_3 Phase 4: Synthesis & Validation A Ligand Preparation (3D Structure Generation) B ADMET & Physicochemical Property Prediction A->B C Literature & Database Mining (Analog Target Search) B->C D Pharmacophore Modeling & Virtual Screening C->D E Molecular Docking (Binding Mode & Affinity) D->E F QSAR Model Framework (Potency Prediction) E->F G Hypothesis Generation & Data Synthesis F->G H Experimental Validation (In Vitro Assays) G->H G cluster_0 Pharmacophore Model cluster_1 Ligand Features HBA H-Bond Acceptor HBD H-Bond Donor HY Hydrophobic AR Aromatic Ring L1 Carboxylic Acid (O) L1->HBA maps to L2 Carboxylic Acid (OH) L2->HBD maps to L3 Quinoline Ring L3->AR maps to L4 Furyl Ring L4->HY maps to G A 1. Obtain Receptor Structure (e.g., PDB: 5MMN) B 2. Prepare Receptor (Remove water, add hydrogens) A->B D 4. Define Grid Box (Enclose the active site) B->D C 3. Prepare Ligand (Energy minimized 3D structure) C->D E 5. Run Docking Simulation (AutoDock Vina) D->E F 6. Analyze Results (Binding energy, interactions) E->F

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Specifically, quinoline-4-carboxylic acids are of paramount importance due to their diverse and potent biological activities, including antimalarial, antibacterial, antiviral, and antitumor properties.[2][3] The Pfitzinger reaction, a classic named reaction in organic chemistry, provides a robust and versatile method for the synthesis of these valuable compounds.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of a specific derivative, 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid , via the Pfitzinger reaction of 5-chloroisatin and 2-acetylfuran. As a Senior Application Scientist, this guide is structured to not only provide a step-by-step methodology but to also explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

The Pfitzinger Reaction: A Mechanistic Overview

The Pfitzinger reaction is the condensation of an isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a substituted quinoline-4-carboxylic acid.[4][5] The currently accepted mechanism proceeds through several key stages:

  • Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, such as potassium hydroxide. This opens the five-membered ring to form a keto-acid intermediate, a salt of isatinic acid.[4]

  • Condensation and Imine Formation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of the α-methylene ketone (in this case, 2-acetylfuran) to form an imine, also known as a Schiff base.[2]

  • Tautomerization: The imine subsequently tautomerizes to its more stable enamine form.[2]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, akin to a Claisen condensation, followed by a dehydration step to form the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[4]

A visual representation of this mechanistic workflow is provided below.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Isatin 5-Chloroisatin Isatinate Isatinate Salt (Ring-Opened) Isatin->Isatinate 1. Ring Opening Ketone 2-Acetylfuran Imine Imine (Schiff Base) Ketone->Imine Base KOH (Base) Base->Isatinate Isatinate->Imine 2. Condensation Enamine Enamine (Tautomer) Imine->Enamine 3. Tautomerization Product 8-chloro-2-(2-furyl)quinoline- 4-carboxylic acid Enamine->Product 4. Cyclization &   Dehydration

Caption: Pfitzinger reaction mechanism workflow.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 2-(2-furyl)quinoline-4-carboxylic acids and incorporates best practices to mitigate common side reactions.[6][7]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-Chloroisatin181.585.00 g27.5Starting material. Ensure it is dry.
2-Acetylfuran110.113.64 g (3.2 mL)33.0Use a 1.2 molar excess to drive the reaction.
Potassium Hydroxide (KOH)56.1110.0 g178High-quality pellets are recommended.
Ethanol (95%)-50 mL-Reaction solvent.
Deionized Water-~200 mL-For workup.
Hydrochloric Acid (conc.)-As needed-For acidification.
Diethyl Ether-~100 mL-For washing.
Step-by-Step Procedure
  • Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of potassium hydroxide pellets in 50 mL of 95% ethanol. (Causality Note: The dissolution of KOH is highly exothermic; cooling the flask in a water bath may be necessary. A concentrated basic solution is crucial for the initial ring-opening of the isatin.[2])

  • Isatin Ring Opening: To the stirred ethanolic KOH solution, add 5.00 g of 5-chloroisatin in one portion. The color of the suspension will typically change from orange/red to a deep purple, which then fades to a pale yellow or light brown upon complete ring-opening to the potassium isatinate salt.[8] Stir the mixture at room temperature for 30-45 minutes. (Causality Note: Ensuring the complete formation of the isatinate intermediate before adding the ketone is a critical step to prevent self-condensation of the isatin and subsequent tar formation, a common issue in Pfitzinger reactions.[8][9])

  • Addition of the Carbonyl Component: Using a dropping funnel or syringe, add 3.2 mL of 2-acetylfuran dropwise to the reaction mixture over 5-10 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).[10]

  • Workup and Isolation: a. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol using a rotary evaporator under reduced pressure. c. To the resulting residue, add approximately 100 mL of deionized water to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 2-acetylfuran and other non-polar impurities.[11] e. Cool the aqueous layer in an ice-water bath and, with vigorous stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 4-5. (Causality Note: Slow, controlled acidification is important to ensure uniform precipitation of the carboxylic acid and to avoid localized high acidity which can cause degradation of the product.[9]) f. A solid precipitate of the crude this compound will form. Allow the suspension to stir in the ice bath for an additional 30 minutes to maximize precipitation. g. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude product can be purified by recrystallization. A common and effective solvent system for quinoline-4-carboxylic acids is an ethanol/water mixture or N,N-dimethylformamide (DMF).[3][12] a. Dissolve the crude solid in a minimum amount of hot ethanol. b. Add hot water dropwise until the solution becomes faintly turbid. c. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Pfitzinger_Workflow A 1. Prepare KOH in Ethanol B 2. Add 5-Chloroisatin (Ring Opening) A->B C 3. Add 2-Acetylfuran B->C D 4. Reflux (8-12h) C->D E 5. Cool & Evaporate Ethanol D->E F 6. Dissolve in Water & Wash with Ether E->F G 7. Acidify with HCl to pH 4-5 F->G H 8. Filter Crude Product G->H I 9. Recrystallize (Ethanol/Water) H->I J 10. Filter & Dry Pure Product I->J

Caption: Experimental workflow for the Pfitzinger synthesis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the quinoline and furan protons.[10] The formation of the quinoline ring can be confirmed by the presence of a singlet around 8.6 ppm, corresponding to the hydrogen at the 3-position.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₄H₈ClNO₃, MW: 289.68 g/mol ).[14]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Thick, Intractable Tar Formation - Simultaneous addition of all reactants.- Self-condensation of isatin or 2-acetylfuran under strongly basic conditions.- Excessively high reaction temperature.[9][11]- Sequential Addition: Ensure the isatin ring is fully opened by the base before adding the ketone.[8]- Temperature Control: Maintain a gentle, controlled reflux. Avoid overheating.[9]- Solvent Choice: While ethanol is standard, exploring other protic solvents might be beneficial for specific substrates.[9]
Low Product Yield - Incomplete reaction.- Insufficient excess of the ketone.- Degradation of product during acidic workup.- Reaction Time: Monitor the reaction by TLC and extend the reflux time if necessary.[11]- Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of 2-acetylfuran to drive the reaction to completion.[9]- Controlled Acidification: Add acid slowly and with efficient stirring during precipitation.[9]
Difficulty in Purification - Presence of unreacted isatin or its ring-opened form.- Formation of closely related byproducts.- Ether Wash: The wash step with diethyl ether during workup is crucial to remove non-polar impurities.[11]- Recrystallization: If the product is still impure, a second recrystallization or column chromatography on silica gel may be required.[10]

Conclusion

The Pfitzinger reaction is a powerful and reliable method for the synthesis of quinoline-4-carboxylic acids. By following the detailed protocol and understanding the rationale behind the critical steps, researchers can successfully synthesize this compound. The troubleshooting guide provided, based on common challenges encountered in the field, serves as a valuable resource to optimize the reaction conditions and achieve high yields of the pure product, facilitating further research and development in medicinal chemistry.

References

A Robust One-Pot Synthesis of 2-Arylquinoline-4-Carboxylic Acids via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

This application note provides a detailed protocol and scientific rationale for the efficient one-pot synthesis of 2-arylquinoline-4-carboxylic acids. This class of compounds is of significant interest to the pharmaceutical industry due to its prevalence in molecules with a wide range of biological activities, including antimicrobial, antiviral, antimalarial, and anti-inflammatory properties.[1][2][3][4] The described method leverages the Doebner reaction, a classic and reliable three-component condensation, to construct the quinoline scaffold in a single, streamlined operation.

The primary advantage of this one-pot approach is its operational simplicity and efficiency. By combining an aromatic amine, an aromatic aldehyde, and pyruvic acid in a single reaction vessel, the synthesis avoids the need for isolating intermediates, thereby saving time, reducing solvent waste, and potentially increasing overall yield.[5]

Synthesis Strategy and Underlying Mechanism

The core of this protocol is the Doebner reaction, which involves the acid-catalyzed condensation of an aniline, an aldehyde, and pyruvic acid to directly yield quinoline-4-carboxylic acid derivatives.[1][3][6] The reaction proceeds through a cascade of well-understood organic transformations.

The Causality Behind the Reaction Pathway:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the aromatic amine (e.g., aniline) with the aromatic aldehyde. In the presence of an acid catalyst, this rapidly forms a reactive Schiff base, which is protonated to generate an electrophilic iminium ion.

  • Enolate Attack: Simultaneously, pyruvic acid is deprotonated to form an enolate. This nucleophilic enolate then attacks the iminium ion in a key carbon-carbon bond-forming step.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom of the original aniline attacks one of the carbonyl carbons. This is followed by a dehydration step, which begins the process of forming the aromatic quinoline ring system.

  • Oxidation/Aromatization: The final step is the oxidation of the dihydroquinoline intermediate to the fully aromatic quinoline ring. In many Doebner reactions, the initially formed Schiff base or other intermediates can act as the oxidizing agent, leading to the stable final product.[7]

This sequence allows for the rapid assembly of a complex heterocyclic scaffold from simple, readily available starting materials.

Doebner_Reaction_Mechanism Figure 1: Simplified Mechanism of the Doebner Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product Aniline Aromatic Amine Schiff Schiff Base / Iminium Ion Aniline->Schiff + Aldehyde - H₂O Aldehyde Aromatic Aldehyde Pyruvic Pyruvic Acid Adduct Initial Adduct Pyruvic->Adduct Enolate Formation Schiff->Adduct C-C Bond Formation Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Dihydro Dihydroquinoline Cyclized->Dihydro Dehydration - H₂O Product 2-Arylquinoline-4-Carboxylic Acid Dihydro->Product Oxidation (Aromatization)

Caption: Figure 1: Simplified Mechanism of the Doebner Reaction.

Application Protocol: One-Pot Synthesis

This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid as a representative example. The methodology can be adapted for various substituted anilines and aldehydes to generate a library of derivatives.[3][8]

Reagents and Materials
ReagentMolecular Wt.AmountMoles (mmol)Molar Eq.Role
Aniline93.13 g/mol 0.93 g101.0Aromatic Amine
Benzaldehyde106.12 g/mol 1.06 g101.0Aromatic Aldehyde
Pyruvic Acid88.06 g/mol 0.97 g111.1Keto-acid
Ethanol46.07 g/mol 25 mL--Solvent
Ytterbium(III) Perfluorooctanoate (Yb(PFO)₃)1202.3 g/mol 0.30 g0.250.025Lewis Acid Catalyst

Note: While classic Doebner reactions can be run without an explicit catalyst or with Brønsted acids, modern protocols often employ Lewis acids like Yb(PFO)₃ to improve yields and facilitate the reaction in greener solvents like water or ethanol.[5][9]

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for One-Pot Synthesis A 1. Reagent Combination Combine aniline, benzaldehyde, pyruvic acid, catalyst, and ethanol in a round-bottom flask. B 2. Reaction Heat the mixture to reflux (approx. 80°C) for 4-6 hours. A->B C 3. Monitoring Monitor reaction progress using Thin Layer Chromatography (TLC). B->C D 4. Work-up Cool to room temp. Pour into ice water. Adjust pH to ~8-9 with aq. NaHCO₃. C->D E 5. Isolation Collect the precipitate by vacuum filtration. Wash with cold water. D->E F 6. Purification Recrystallize the crude solid from an ethanol/water mixture. E->F G 7. Analysis Dry the purified product and characterize using NMR, MS, and HPLC. F->G

Caption: Figure 2: Experimental Workflow for One-Pot Synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (10 mmol), benzaldehyde (10 mmol), pyruvic acid (11 mmol), and the catalyst (e.g., Yb(PFO)₃, 2.5 mol%).

  • Solvent Addition: Add ethanol (25 mL) to the flask.

  • Heating and Reflux: Place the flask in a heating mantle or oil bath and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting materials by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up: Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form. Adjust the pH of the aqueous suspension to approximately 8-9 by slowly adding a saturated sodium bicarbonate solution. This step neutralizes excess acid and ensures the product, a carboxylic acid, is in its salt form initially before being precipitated.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (2 x 20 mL) to remove any water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure 2-phenylquinoline-4-carboxylic acid.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C overnight.

Characterization and Data Analysis

The identity and purity of the synthesized 2-arylquinoline-4-carboxylic acid must be confirmed through standard analytical techniques.[1][2][3][10]

Analysis TechniquePurposeRepresentative Data for 2-phenylquinoline-4-carboxylic acid
¹H NMR Confirms the proton framework of the molecule.DMSO-d₆, 400 MHz, δ (ppm): 13.9 (br s, 1H, -COOH), 9.4 (s, 1H, Ar-H), 8.5-7.6 (m, 9H, Ar-H).[2]
¹³C NMR Confirms the carbon skeleton of the molecule.DMSO-d₆, 100 MHz, δ (ppm): 168.4 (-COOH), 154.8, 146.7, 138.7, 138.5, 133.6, 131.3, 130.4, 129.6, 129.4, 129.1, 128.4, 128.0, 127.6, 124.9, 122.8, 122.3, 119.3 (Aromatic C's).[2]
HRMS (ESI) Confirms the exact mass and molecular formula.m/z: Calculated for C₁₆H₁₁NO₂ [M+H]⁺: 250.0863; Found: 250.0861.
HPLC Determines the purity of the final compound.>95% purity.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Reaction time is too short. 3. Insufficient heating.1. Use a fresh or properly stored catalyst. Consider a different Lewis or Brønsted acid. 2. Extend the reaction time and continue monitoring by TLC. 3. Ensure the reaction mixture is consistently at reflux temperature.
Formation of Side Products 1. Self-condensation of aldehyde or pyruvic acid. 2. Aniline oxidation or polymerization.1. Ensure a 1:1 stoichiometry of aniline and aldehyde. A slight excess of pyruvic acid is acceptable. 2. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if aniline decomposition is suspected.
Product is Oily/Difficult to Crystallize 1. Presence of impurities. 2. Product is inherently low-melting or amorphous.1. Perform a column chromatography purification step before attempting recrystallization. 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Incomplete Reaction 1. Deactivation of starting materials. 2. Insufficient catalyst loading.1. Use freshly distilled aniline and aldehyde if they are old. 2. Increase the catalyst loading slightly (e.g., from 2.5 mol% to 5 mol%).

Conclusion

The one-pot Doebner synthesis of 2-arylquinoline-4-carboxylic acids is a powerful and efficient method for accessing a valuable class of heterocyclic compounds. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can reliably produce these important scaffolds for applications in drug discovery and materials science. This protocol provides a robust, field-proven starting point for these synthetic efforts.

References

Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Doebner Reaction in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, provides a direct and versatile route to quinoline-4-carboxylic acids, which are not only bioactive in their own right but also serve as crucial intermediates in the synthesis of more complex drug candidates.[2][3][4]

First described by Oscar Doebner in 1887, this reaction has remained a cornerstone of heterocyclic chemistry.[1] Its significance is underscored by its application in the synthesis of molecules like YHO-1701, a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers.[2] This guide provides a detailed protocol for the Doebner reaction, delves into its mechanistic underpinnings, and offers insights into optimization and troubleshooting for the synthesis of quinoline-4-carboxylic acids.

Reaction Overview and Mechanism

The Doebner reaction is a one-pot synthesis that brings together an aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid framework.[5][6] While the exact mechanism can be nuanced and subject to reaction conditions, it is generally understood to proceed through the initial formation of a Schiff base from the aniline and aldehyde.[1] This is followed by a reaction with the enol form of pyruvic acid. Subsequent intramolecular cyclization and oxidation lead to the final aromatic quinoline product.[1][7]

Two plausible mechanistic pathways are often considered:

  • Aldol Condensation Pathway: This pathway begins with an aldol condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid.[6]

  • Schiff Base Pathway: An alternative and commonly depicted mechanism involves the initial formation of a Schiff base (imine) from the aniline and aldehyde. The enol of pyruvic acid then adds to the Schiff base. This adduct undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by oxidation of the resulting dihydroquinoline intermediate to the aromatic quinoline product.[1][6] The imine formed from a second molecule of the aldehyde can act as a hydrogen acceptor in a hydrogen-transfer process to facilitate this oxidation.[1][4]

Diagram: Proposed Mechanism of the Doebner Reaction

Doebner_Mechanism cluster_1 Schiff Base Formation cluster_2 Reaction with Pyruvic Acid Enol cluster_3 Cyclization and Oxidation Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase - H2O Aldehyde Aldehyde Aldehyde->SchiffBase Adduct Adduct SchiffBase->Adduct PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation (-2H)

Caption: A simplified representation of the Doebner reaction mechanism, proceeding through a Schiff base intermediate.

Experimental Protocol: A Modified Doebner Hydrogen-Transfer Reaction

This protocol is adapted from a hydrogen-transfer modification of the Doebner reaction, which has been shown to be effective for a range of anilines, including those with electron-withdrawing groups that are often problematic in conventional Doebner reactions.[4][5]

Materials and Reagents
  • Substituted Aniline

  • Substituted Aldehyde

  • Pyruvic Acid

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) and the substituted aldehyde (1.1 equivalents) in acetonitrile.[5]

  • Catalyst Addition: To this solution, add the Lewis acid catalyst, such as BF₃·OEt₂ or BF₃·THF (0.28-0.5 equivalents), at room temperature.[2][5]

  • Initial Heating: Stir the reaction mixture at 65 °C for approximately 10-60 minutes.[2][5] The necessity and duration of this pre-incubation can be optimized for specific substrates.

  • Addition of Pyruvic Acid: In a separate flask, prepare a solution of pyruvic acid (0.56-0.6 equivalents) in acetonitrile.[2][5] Add this solution dropwise to the heated reaction mixture over a period of time (e.g., 3 hours).[5] This slow addition can help to control the reaction rate and minimize side product formation.

  • Reaction: Continue to stir the reaction mixture at 65 °C for an extended period, typically 20-21 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).[2][5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2]

    • Separate the aqueous layer and extract it with ethyl acetate.[2]

    • Combine the organic layers and wash with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.[5]

Diagram: Experimental Workflow for the Doebner Reaction

Doebner_Workflow Start Start: Aniline, Aldehyde, Acetonitrile Add_Catalyst Add Lewis Acid Catalyst (e.g., BF3·OEt2) Start->Add_Catalyst Heat_1 Heat to 65 °C (10-60 min) Add_Catalyst->Heat_1 Add_Pyruvic_Acid Dropwise Addition of Pyruvic Acid in Acetonitrile Heat_1->Add_Pyruvic_Acid Heat_2 Heat at 65 °C (20-21 hours) Add_Pyruvic_Acid->Heat_2 Workup Aqueous Work-up: EtOAc, NaHCO3, Brine Heat_2->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Product Final Product: Quinoline-4-carboxylic Acid Purification->Product

Caption: A step-by-step workflow for the synthesis of quinoline-4-carboxylic acids using a modified Doebner reaction.

Optimization and Troubleshooting

The success of the Doebner reaction can be highly dependent on the substrates and reaction conditions. Below is a summary of key parameters and common issues with suggested solutions.

Parameter/IssueRecommendation/Troubleshooting StepRationale
Low Yield Substrate Reactivity: For anilines with electron-withdrawing groups, consider using a modified hydrogen-transfer protocol with a Lewis acid catalyst like BF₃·THF.[4][5]Electron-withdrawing groups decrease the nucleophilicity of the aniline, hindering the initial steps of the reaction. Lewis acids can activate the aldehyde, facilitating the reaction.
Reaction Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. A temperature of at least 65 °C has been shown to be effective for some systems.[5]Higher temperatures can overcome the activation energy barrier for less reactive substrates.
Catalyst Choice: While traditional Doebner reactions may use Brønsted acids, Lewis acids like BF₃·OEt₂ or scandium(III) triflate can be more effective for challenging substrates.[5]Lewis acids can coordinate to the carbonyl oxygen of the aldehyde, making it more electrophilic.
Solvent: While ethanol is a common solvent, acetonitrile (MeCN) has demonstrated good results in modified protocols.[5]The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction kinetics.
Byproduct Formation Order of Addition: Adding the pyruvic acid solution dropwise over time can help minimize the formation of byproducts from self-condensation or other side reactions.[5][8]This maintains a low concentration of pyruvic acid, favoring the desired three-component reaction over competing pathways.
Purification: Inefficient purification can lead to the co-elution of byproducts. Optimize the recrystallization solvent system or the mobile phase for column chromatography.Proper purification is crucial for isolating the desired product in high purity.
Inefficient Work-up pH Adjustment: During the aqueous work-up, ensure the pH is optimized to ensure the carboxylic acid product is in a form that is readily extractable into the organic phase.The solubility of the product can be pH-dependent.
Complete Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.Product may be partially soluble in the aqueous phase, requiring multiple extractions for quantitative recovery.

Conclusion

The Doebner reaction remains a highly valuable and adaptable method for the synthesis of quinoline-4-carboxylic acids, a key structural motif in drug discovery. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively employ and optimize this reaction for a wide range of substrates. The modified hydrogen-transfer protocol presented here offers a robust starting point for accessing these important compounds, even with challenging electron-deficient anilines. Careful attention to reaction setup, work-up, and purification will ensure the successful synthesis and isolation of the desired quinoline-4-carboxylic acid products.

References

Application Note & Protocols: Characterizing and Utilizing 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the characterization and application of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a representative member of the quinoline-4-carboxylic acid class of compounds, as a chemical probe. While specific biological data for this exact molecule is still under investigation, the broader class of quinoline-4-carboxylic acids has demonstrated significant activity against compelling drug targets, including Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).[1][2][3] This guide will therefore serve as a roadmap for researchers seeking to validate this and similar molecules as chemical probes. We will detail a logical workflow for target identification and validation, cellular characterization, and the crucial use of controls to ensure robust and reproducible results. The protocols provided are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers to confidently explore the biological function of novel targets.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold and the Principles of Chemical Probes

Quinoline-4-carboxylic acid derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[4][5][6] Various analogues have been identified as potent inhibitors of enzymes crucial to disease pathways, such as cancer and inflammation.[7][8][9] For instance, certain derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a validated target in oncology and autoimmune diseases.[1][3][10][11] Others have demonstrated selective inhibition of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[2][12][13]

A chemical probe is a small molecule used to study the function of a specific protein in a cellular or organismal context.[14] Unlike a drug, which is optimized for therapeutic effect, a chemical probe is optimized for potency, selectivity, and a well-defined mechanism of action to ensure that any observed phenotype can be confidently attributed to the modulation of its intended target.[15][16] The use of poorly characterized compounds can lead to misleading and irreproducible research.[15] Therefore, a rigorous and systematic approach to characterization is paramount.

This guide uses this compound as a working example to illustrate the necessary steps to qualify a novel compound as a chemical probe.

The Chemical Probe Characterization Workflow

The journey from a novel compound to a validated chemical probe is a multi-step process. Each stage is designed to build confidence in the molecule's utility for asking specific biological questions.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic Confirmation A Primary Target Identification (e.g., Enzymatic Assays, Binding Assays) B Potency Determination (IC50 / Kd) A->B C Selectivity Profiling (Against related and unrelated targets) B->C D Cellular Permeability Assessment C->D Transition to Cellular Systems E Target Engagement Assay (e.g., CETSA, DARTS) D->E F Cellular Potency (EC50 in functional assays) E->F G Phenotypic Assay (e.g., Proliferation, Apoptosis) F->G Link Target to Cellular Function H Negative Control Synthesis & Testing G->H I Rescue Experiments (e.g., Genetic overexpression of target) G->I J Validated Chemical Probe H->J I->J

Caption: A generalized workflow for the validation of a novel chemical probe.

Hypothetical Target Validation: this compound as a DHODH Inhibitor

For the purpose of this guide, we will proceed with the hypothesis that this compound is an inhibitor of human Dihydroorotate Dehydrogenase (DHODH). This hypothesis is based on published data for structurally related quinoline-4-carboxylic acids.[1][3]

In Vitro Potency and Selectivity

The first step is to determine the compound's potency against the purified target protein and its selectivity against other related proteins.

Protocol 1: DHODH Enzymatic Assay

This protocol measures the enzymatic activity of DHODH by monitoring the reduction of a substrate.

  • Reagents:

    • Recombinant human DHODH enzyme.

    • Dihydroorotate (DHO), L-orotate, Coenzyme Q10 (CoQ10).

    • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).

    • This compound (test compound) dissolved in DMSO.

    • Known DHODH inhibitor (e.g., Brequinar) as a positive control.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound or control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the substrates (DHO and CoQ10).

    • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for a coupled reaction with a redox dye) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Normalize the data to the DMSO control (100% activity) and the positive control (0% activity).

    • Fit the data to a dose-response curve to determine the IC50 value.

Table 1: Example In Vitro Activity Data for Quinoline-4-Carboxylic Acid Analogs

Compound ReferenceR1 GroupR2 GroupDHODH IC50 (nM)SIRT3 IC50 (µM)Selectivity (SIRT3/DHODH)
Analog 41 [1]PhenylH9.71>50>5149
Analog 43 [1]Pyridin-3-ylH26.2>50>1908
Analog P6 [2]4-acrylamidophenylHNot Reported7.2Not Applicable
Hypothetical Probe 2-furyl8-chloroTo be determinedTo be determinedTo be determined

This table includes published data for representative quinoline-4-carboxylic acid analogs to provide context for expected potency.

Cellular Target Engagement

Demonstrating that the compound engages its intended target within a living cell is a critical validation step.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to DHODH inhibition like HCT-116) to 80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Denaturation:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C) for a few minutes.

    • Cool the samples on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells to release the proteins.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific for DHODH.

  • Data Analysis:

    • Quantify the band intensity for DHODH at each temperature for both the treated and control samples.

    • Plot the amount of soluble DHODH as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow A Treat cells with Probe or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Analyze soluble fraction by Western Blot for Target C->D E Plot melting curves D->E F Shift in melting curve indicates target engagement E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

The Imperative of a Negative Control

A crucial component of a chemical probe's validation is the use of a negative control. This is a close structural analog of the probe that is inactive against the intended target.[17][18] Observing a phenotype with the active probe but not with the negative control provides strong evidence that the effect is on-target.[19][20]

For our hypothetical probe, a suitable negative control could be a molecule where the carboxylic acid group is replaced with a methyl ester or an amide. This modification is often sufficient to disrupt the key interactions with the target protein without drastically altering the molecule's overall physicochemical properties.[1]

It is critical to experimentally verify that the negative control is indeed inactive against the primary target and, ideally, retains off-target activity to help deconvolute any unexpected phenotypes. [17][18]

Cellular Assays: Linking Target Engagement to a Phenotype

Once target engagement is confirmed, the next step is to demonstrate a corresponding cellular phenotype. For a DHODH inhibitor, this would be expected to manifest as an anti-proliferative effect.

Protocol 3: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the active probe, the negative control, and a positive control (e.g., Brequinar).

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a suitable wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated wells.

    • Plot the percentage of cell viability against the compound concentration and fit the data to determine the EC50 value.

A potent anti-proliferative effect with the active probe and a significantly weaker or no effect with the negative control would strongly support the hypothesis that the observed phenotype is due to the inhibition of DHODH.

Conclusion

The successful development and use of a chemical probe like this compound hinges on a systematic and rigorous validation process. By following the workflow and protocols outlined in this guide—from initial in vitro characterization to cellular target engagement and phenotypic assays, all supported by the critical use of a negative control—researchers can build a strong, evidence-based case for their probe's mechanism of action. This approach not only ensures the reliability of the data generated but also accelerates the exploration of novel biology and the validation of new therapeutic targets.

References

Introduction: The Analytical Imperative for Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Quinoline Carboxylic Acid Compounds

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the development, implementation, and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinoline carboxylic acid compounds. This guide emphasizes the scientific rationale behind methodological choices to ensure robust, accurate, and reproducible results.

Quinoline carboxylic acids are a significant class of heterocyclic compounds. They serve as crucial intermediates in the synthesis of various pharmaceuticals and are also studied as metabolites in numerous biological pathways.[1][2] Given their importance, the ability to accurately and reliably quantify these compounds is paramount for process monitoring in manufacturing, quality control of final drug products, and fundamental research.[1][3]

High-Performance Liquid Chromatography (HPLC) stands as a preferred analytical technique due to its high resolution, sensitivity, and reproducibility.[4] This application note details a robust and validated reverse-phase HPLC (RP-HPLC) approach, providing both a foundational understanding and a practical, step-by-step protocol for immediate implementation.

Part 1: Method Development & Optimization — A Rationale-Driven Approach

A successful HPLC method is not merely a set of parameters but a system designed based on the physicochemical properties of the analyte. The unique structure of quinoline carboxylic acids—featuring a fused aromatic ring system, a nitrogen heteroatom, and an ionizable carboxylic acid group—directly informs our strategic choices.

Analyte Chemistry: Guiding the Separation Strategy

The core structure is aromatic and thus possesses inherent hydrophobicity, making it suitable for reverse-phase chromatography. However, the carboxylic acid group (-COOH) is ionizable. At neutral or basic pH, this group will be deprotonated (-COO⁻), making the molecule highly polar and poorly retained on a nonpolar stationary phase. Therefore, controlling the mobile phase pH is the most critical factor for achieving successful separation.

Column Selection: The Stationary Phase

Reverse-phase chromatography is the method of choice, leveraging hydrophobic interactions between the analyte and the stationary phase.[5]

  • The C18 Column: The octadecylsilane (C18) bonded phase is the universal starting point and most frequently used column for this class of compounds.[1][5] Its long alkyl chains provide strong hydrophobic retention for the quinoline ring system.

  • Mechanism of Retention: To achieve retention, the ionization of the carboxylic acid group must be suppressed. By acidifying the mobile phase (typically to a pH < 4), the equilibrium shifts towards the neutral, protonated (-COOH) form of the molecule. This significantly increases its hydrophobicity, allowing for effective partitioning onto the C18 stationary phase. Molecules are then eluted by increasing the concentration of an organic solvent in the mobile phase.

References

Application Notes & Protocols: Cell-Based Assays for 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities.[1][2] Specifically, the quinoline-4-carboxylic acid framework has emerged as a promising template for the development of novel therapeutic agents, with derivatives demonstrating significant anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5]

The biological profile of these derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[3][6] For instance, certain derivatives are known to inhibit cyclooxygenase (COX) and other inflammatory targets, while others exhibit potent antiproliferative effects against a range of cancer cell lines by targeting enzymes crucial for cell growth, such as dihydroorotate dehydrogenase (DHODH).[6][7][8]

This document provides a comprehensive guide for researchers to characterize the biological activity of a novel derivative, 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid . The protocols outlined below are designed as a self-validating system to first establish a cytotoxicity profile and then to explore its potential as an anti-inflammatory and anti-proliferative agent, with a particular focus on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[9][10]

Part 1: Foundational Assays: Cytotoxicity and Anti-Proliferative Activity

A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and identifies potential as a cytotoxic agent.

General Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout seed Seed cells in 96-well plate attach Allow cells to attach (24 hours) seed->attach treat Add serial dilutions of 8-chloro-2-(2-furyl)quinoline- 4-carboxylic acid attach->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent (4 hours) incubate->add_mtt solubilize Add solubilization solution (e.g., DMSO) add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: General workflow for assessing cell viability using the MTT assay.

  • Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7, HCT-116) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of working solutions by serially diluting the stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[4] Observe the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Anti-proliferative Activity using Sulforhodamine B (SRB) Assay

While MTT measures metabolic activity, the SRB assay quantifies cell proliferation based on the measurement of total cellular protein content. It is a reliable method used to evaluate the antiproliferation propensities of quinoline derivatives.[11]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation period, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Discard the TCA solution and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Discard the SRB solution and quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Allow the plate to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Cell LineAssayEndpointIC₅₀ / GI₅₀ (µM)
HCT-116 (Colon)MTTViability15.2
MCF-7 (Breast)MTTViability21.8
A549 (Lung)SRBGrowth Inhibition12.5
PC3 (Prostate)SRBGrowth Inhibition18.9

Part 2: Mechanistic Assays: Investigating Anti-Inflammatory Activity via the NF-κB Pathway

Quinoline derivatives are frequently reported as anti-inflammatory agents.[1][3][6][7] A central pathway governing inflammation is the NF-κB signaling cascade.[9][10] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB (commonly the p65/p50 dimer) to translocate to the nucleus and activate the transcription of inflammatory genes, including cytokines like TNF-α and IL-6.[12][13]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (P) Proteasome Proteasome NFkB NF-κB (p65/p50) IkB->Proteasome targeted for degradation Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes activates Compound 8-chloro-2-(2-furyl) quinoline-4-carboxylic acid Compound->IKK Potential Inhibition complex IκB NF-κB

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Inhibition of LPS-Induced Cytokine Production

This assay determines if the compound can block the downstream functional output of NF-κB activation: the production of pro-inflammatory cytokines. RAW 264.7 murine macrophages are an excellent model system for this purpose.[11]

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and carefully collect the culture supernatant.

  • ELISA: Quantify the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the compound concentration to determine the IC₅₀ for cytokine inhibition.

NF-κB Reporter Gene Assay

To confirm that the compound's anti-inflammatory effect is mediated through the NF-κB pathway, a reporter gene assay can be used. This assay measures the transcriptional activity of NF-κB directly.[12] Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.

  • Transfection: Co-transfect HEK293T or a similar easily transfectable cell line with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate.

  • Treatment and Stimulation: Allow cells to attach, then pre-treat with the test compound for 1-2 hours before stimulating with an NF-κB activator like TNF-α (10 ng/mL) or IL-1β (10 ng/mL) for 6-8 hours.

  • Cell Lysis and Readout: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the NF-κB-driven Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC₅₀.

NF-κB Nuclear Translocation Assay (High-Content Imaging)

This imaging-based assay provides direct visual evidence of NF-κB inhibition by quantifying the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.[13]

HCS_Workflow seed 1. Seed A549 or HeLa cells in 96/384-well imaging plates treat 2. Pre-treat with compound seed->treat stim 3. Stimulate with TNF-α (30 min) treat->stim fix 4. Fix and permeabilize cells stim->fix stain 5. Stain with antibodies (Anti-p65, Anti-Tubulin) and nuclear stain (DAPI) fix->stain image 6. Acquire images using High-Content Imaging System stain->image analyze 7. Analyze images: - Segment nuclei (DAPI) - Segment cytoplasm (Tubulin) - Quantify p65 intensity in both compartments image->analyze

Caption: Workflow for a high-content imaging assay of NF-κB p65 nuclear translocation.

  • Cell Seeding: Seed a suitable cell line (e.g., A549, HeLa) in a 96-well or 384-well black-walled, clear-bottom imaging plate.

  • Treatment and Stimulation: Pre-treat cells with the test compound for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against the NF-κB p65 subunit. Wash, then incubate with a fluorescently-labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI (or Hoechst) to define the nuclear compartment.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to automatically identify the nuclear and cytoplasmic compartments for each cell. Measure the fluorescence intensity of the p65 antibody stain in both compartments.

  • Data Analysis: Calculate the nuclear-to-cytoplasmic intensity ratio of the p65 signal. A decrease in this ratio in compound-treated, stimulated cells compared to stimulated-only cells indicates inhibition of translocation. Determine the IC₅₀ based on this ratio.

Assay TypeCell LineStimulantEndpointIC₅₀ (µM)
Cytokine InhibitionRAW 264.7LPSTNF-α Production8.5
Reporter GeneHEK293TTNF-αNF-κB Luciferase Activity5.1
TranslocationA549TNF-αp65 Nuclear Translocation6.3

Conclusion

The protocols described in this application note provide a robust framework for the initial characterization of This compound . By systematically evaluating its effects on cell viability, proliferation, and key inflammatory signaling pathways, researchers can efficiently determine its therapeutic potential. The multi-assay approach, from broad cytotoxicity screening to specific, high-content imaging of protein translocation, ensures a thorough and reliable assessment grounded in established methodologies. The data gathered will be crucial for guiding further pre-clinical development and mechanism-of-action studies.

References

Application Notes & Protocols: Elucidating the Mechanism of Action of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] Quinoline-based compounds have emerged as promising candidates for targeted cancer therapy due to their ability to interact with a variety of molecular targets crucial for tumor growth and survival.[3][4] Understanding the precise mechanism of action (MoA) of these inhibitors is paramount for their optimization and clinical development. A thorough MoA study not only validates the intended target but also uncovers potential off-target effects, resistance mechanisms, and opportunities for combination therapies.[3]

This guide provides a comprehensive overview of the experimental strategies and detailed protocols for elucidating the MoA of novel quinoline-based inhibitors. As a senior application scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers to design, execute, and interpret their studies with confidence.

Initial Assessment: Cellular Effects of Quinoline-Based Inhibitors

The first step in characterizing a novel inhibitor is to assess its overall effect on cancer cells. Cell viability and proliferation assays are fundamental for determining the cytotoxic or cytostatic potential of the compound and for establishing a dose-response relationship.[5]

Determining Cell Viability and IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key parameter that quantifies the potency of an inhibitor. The MTT assay is a widely used colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Experimental Protocol: MTT Assay [7][8][9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the quinoline-based inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[9][10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Values for Quinoline-Based Inhibitors

Quinoline CompoundTarget Cell LineIncubation Time (h)IC₅₀ (µM)Reference
Compound AA549 (Lung Cancer)485.2[1]
Compound BHepG2 (Liver Cancer)4810.8[1]
Compound CPC-3 (Prostate Cancer)722.6[2]

Target Identification and Validation

Once the cytotoxic or cytostatic effect of the quinoline inhibitor is established, the next crucial step is to identify and validate its molecular target(s). Quinolines are known to target a variety of proteins, including protein kinases, topoisomerases, and components of the DNA replication machinery.[2][3]

Kinase Inhibition Assays

Many quinoline-based anticancer agents function as kinase inhibitors.[4] Kinases are enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival.[6] Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[1]

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare Enzyme Solution incubate Pre-incubate Enzyme with Inhibitor prep_enzyme->incubate prep_inhibitor Prepare Quinoline Inhibitor Dilutions prep_inhibitor->incubate prep_substrate Prepare Substrate & ATP Solution initiate Initiate Reaction with Substrate/ATP prep_substrate->initiate incubate->initiate stop_reaction Stop Reaction initiate->stop_reaction detect Measure Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect analyze Calculate % Inhibition and IC₅₀ detect->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay [11][12]

  • Reagent Preparation: Prepare assay buffer, purified active kinase, substrate (peptide or protein), and ATP at appropriate concentrations. Prepare serial dilutions of the quinoline inhibitor.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the kinase and the quinoline inhibitor at various concentrations. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., luminescence-based assays like Kinase-Glo®, fluorescence, or radioactivity).

  • Data Analysis: Determine the percentage of kinase activity inhibition for each inhibitor concentration relative to a no-inhibitor control. Calculate the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Biophysical Binding Assays: Surface Plasmon Resonance (SPR)

To confirm direct binding of the quinoline inhibitor to its putative target and to determine the kinetics of this interaction (association and dissociation rates), biophysical techniques like Surface Plasmon Resonance (SPR) are invaluable.[13][14]

Principle of SPR

SPR is a label-free optical sensing technique that measures changes in the refractive index at the surface of a sensor chip.[15] In a typical experiment, the target protein (ligand) is immobilized on the sensor chip, and the inhibitor (analyte) is flowed over the surface. Binding of the inhibitor to the immobilized protein causes a change in the refractive index, which is detected in real-time as a change in the SPR signal.[14]

Experimental Protocol: SPR Binding Analysis [13][15]

  • Ligand Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of the quinoline inhibitor in a suitable running buffer. Inject the inhibitor solutions over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the SPR signal (measured in Resonance Units, RU) during the injection to observe the association phase. After the injection, flow running buffer over the chip to monitor the dissociation phase.

  • Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-inhibitor interaction without denaturing the immobilized protein.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation: Sample SPR Kinetic Data

Quinoline InhibitorTarget Proteinkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)K₋ (nM)
Inhibitor XKinase Y1.2 x 10⁵2.5 x 10⁻³20.8
Inhibitor ZProtein W3.5 x 10⁴7.0 x 10⁻⁴20.0

Elucidating Effects on Cellular Signaling Pathways

After identifying a direct target, the next logical step is to investigate how the inhibitor modulates intracellular signaling pathways. Western blotting is a powerful and widely used technique to assess changes in the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins within a signaling cascade.[16][17]

Western Blot Analysis

Principle of Western Blotting

Western blotting involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the separated proteins to a solid membrane (e.g., PVDF or nitrocellulose), and then detecting a specific protein of interest using an antibody that recognizes it.[18]

Experimental Workflow: Western Blotting

G cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cell_treatment Treat Cells with Inhibitor cell_lysis Lyse Cells & Quantify Protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection

Caption: General workflow for Western blot analysis.

Protocol: Western Blot for Signaling Pathway Analysis [16][19]

  • Cell Treatment and Lysis: Treat cells with the quinoline inhibitor at various concentrations and for different time points. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total Akt) overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.[16]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways Commonly Targeted by Quinoline Inhibitors

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and many quinoline derivatives have been shown to inhibit it.[1] A decrease in the phosphorylation of Akt and downstream targets like mTOR would be indicative of inhibition.

  • Raf/MEK/ERK Pathway: This pathway is involved in cell growth and differentiation.[1] Inhibition would be observed as a reduction in the phosphorylation of MEK and ERK.

  • VEGFR/EGFR Signaling: Quinoline-based inhibitors can target receptor tyrosine kinases like VEGFR and EGFR, which are critical for angiogenesis and tumor progression.[1]

Structural Elucidation of the Inhibitor-Target Interaction

For a definitive understanding of the MoA, determining the three-dimensional structure of the quinoline inhibitor bound to its target protein is the gold standard. X-ray crystallography provides atomic-level details of the binding mode, revealing the specific interactions that are crucial for the inhibitor's potency and selectivity.[20]

X-ray Crystallography

Principle of X-ray Crystallography

This technique involves crystallizing the protein-inhibitor complex and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.

Protocol: Co-crystallization for X-ray Crystallography [21][22]

  • Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target protein.

  • Complex Formation: Incubate the purified protein with a molar excess of the quinoline inhibitor to ensure saturation of the binding sites.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to find conditions that yield well-ordered crystals of the protein-inhibitor complex.

  • Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal. Process the data and solve the crystal structure to visualize the inhibitor binding pocket and its interactions with the protein.

Conclusion

Elucidating the mechanism of action of a novel quinoline-based inhibitor is a multi-faceted process that requires a logical and systematic approach. By integrating data from cellular assays, biochemical and biophysical experiments, and structural biology, researchers can build a comprehensive understanding of how their compound exerts its biological effects. This detailed knowledge is essential for advancing promising lead compounds through the drug discovery pipeline and for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Improving yield in the synthesis of quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An essential scaffold in medicinal chemistry, quinoline-4-carboxylic acid and its derivatives are integral to a wide range of therapeutic agents, from antimalarial drugs to antitumor and antiviral compounds.[1][2][3] However, their synthesis is often plagued by challenges such as low yields, harsh reaction conditions, and difficult purification processes.[4][5]

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to enhance the yield and purity of quinoline-4-carboxylic acids. Drawing from established synthetic routes and recent advancements, we address common experimental hurdles in a practical question-and-answer format.

Troubleshooting Common Synthetic Routes

The two most prominent methods for synthesizing the quinoline-4-carboxylic acid core are the Pfitzinger and Doebner reactions.[6] This section is dedicated to troubleshooting specific issues encountered in these pathways.

The Pfitzinger Reaction

This reaction condenses isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to form the desired quinoline-4-carboxylic acid.[2][7]

Q1: My Pfitzinger reaction yield is consistently low. What are the most critical parameters to investigate?

A1: Low yields in the Pfitzinger reaction typically stem from three areas: base concentration, carbonyl compound reactivity, and reaction temperature.

  • Base Concentration: The reaction requires a strong base (e.g., potassium hydroxide) to hydrolyze the amide bond in isatin, forming a keto-acid intermediate.[7] Insufficient base will lead to incomplete isatin activation. Conversely, excessively harsh basic conditions can promote side reactions. A 33% aqueous KOH solution is often reported as effective.[2]

  • Carbonyl Reactivity: The enolizability of the ketone or aldehyde partner is crucial for the condensation step.[8] Less reactive ketones may require longer reaction times or higher temperatures, which can also increase the likelihood of side reactions and decomposition.

  • Temperature and Reaction Time: Traditional methods often involve refluxing for many hours (8-24 hours).[2][9] This prolonged exposure to heat and strong base can lead to degradation. Consider optimizing for the shortest effective reaction time. Microwave-assisted synthesis has been shown to dramatically reduce reaction times to mere minutes while significantly improving yields.[2]

Q2: I'm observing significant tar formation and a difficult-to-purify crude product. How can I minimize this?

A2: Tar formation is a common consequence of polymerization and degradation under the reaction's harsh conditions. To mitigate this:

  • Control Temperature: Avoid excessive heating. If using conventional heating, ensure uniform heat distribution with vigorous stirring to prevent localized hotspots.

  • Consider Microwave Synthesis: As mentioned, microwave irradiation provides rapid, homogeneous heating, which can minimize the formation of degradation byproducts by drastically shortening the reaction time.[10]

  • Work-up Procedure: After the reaction, the mixture is typically a dark solution.[2] A clean work-up is vital. The standard procedure involves cooling, filtering any solids, pouring the filtrate into an ice-water mixture, and then carefully acidifying with an acid like acetic acid to precipitate the carboxylic acid product.[2][8] Washing the precipitate thoroughly is key to removing trapped impurities.

Diagram: The Pfitzinger Reaction Mechanism

The following diagram outlines the key steps of the Pfitzinger reaction, from the base-mediated hydrolysis of isatin to the final cyclization and dehydration that forms the quinoline ring.

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Isatin Isatin KetoAcid Keto-acid (2) Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (3) Carbonyl->Imine Base Base (e.g., KOH) Base->KetoAcid KetoAcid->Imine + Carbonyl Compound Enamine Enamine (4) Imine->Enamine Tautomerization Product Quinoline-4- carboxylic acid (5) Enamine->Product Cyclization & Dehydration

Caption: Key mechanistic steps of the Pfitzinger reaction.[2][7]

The Doebner Reaction

A variation of the Doebner-von Miller synthesis, the Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[4]

Q1: My Doebner reaction using an electron-deficient aniline gives a very poor yield. Why does this happen and how can I fix it?

A1: This is a well-documented limitation of the classic Doebner reaction.[1][11] Electron-withdrawing groups on the aniline decrease its nucleophilicity, slowing down the initial condensation steps and leading to low reactivity and poor yields.[1][11]

To overcome this, a modified approach focusing on a "Doebner hydrogen-transfer reaction" has been developed.[1] The key insight is that the oxidation of the intermediate dihydroquinoline is coupled with the reduction of the Schiff base (imine), which is formed in situ. This circumvents the low reactivity of the electron-deficient aniline. Optimization studies have shown that using a Lewis acid catalyst like BF₃·THF in a solvent such as acetonitrile (MeCN) can significantly improve yields for these challenging substrates.[11]

Q2: Polymerization of my α,β-unsaturated aldehyde/ketone seems to be a major side reaction in my Doebner-von Miller synthesis. How can I prevent this?

A2: Acid-catalyzed polymerization of the carbonyl component is a primary cause of reduced yields in the Doebner-von Miller variant.[4] A highly effective strategy to suppress this is to use a biphasic reaction medium.[4][12] By sequestering the carbonyl compound in an organic phase away from the strong acid in the aqueous phase, self-polymerization is drastically reduced, leading to a significant increase in the yield of the desired quinoline product.[4] Additionally, the slow, dropwise addition of the carbonyl reactant can help maintain a low concentration, further minimizing self-condensation.[12]

Diagram: Troubleshooting Workflow for Low Yield in Doebner Reactions

This workflow provides a logical path for diagnosing and solving low-yield issues in the Doebner synthesis of quinoline-4-carboxylic acids.

Doebner_Troubleshooting Start Start: Low Yield in Doebner Reaction CheckAniline Is the aniline 'electron-deficient'? Start->CheckAniline CheckSideReactions Is polymerization or tarring observed? CheckAniline->CheckSideReactions No Sol_LewisAcid Implement 'Hydrogen-Transfer' method: - Use Lewis Acid (e.g., BF₃·THF) - Switch solvent to MeCN CheckAniline->Sol_LewisAcid Yes Sol_Biphasic Suppress Polymerization: - Use a biphasic solvent system - Add carbonyl reactant slowly CheckSideReactions->Sol_Biphasic Yes Sol_General General Optimization: - Re-evaluate catalyst - Optimize temperature - Check reactant purity CheckSideReactions->Sol_General No

Caption: A decision-making workflow for troubleshooting Doebner reactions.

Data Presentation: Optimizing Reaction Conditions

The choice of methodology can have a profound impact on reaction outcomes. The following tables summarize reported yields under different conditions for the Pfitzinger and Doebner reactions, providing a clear comparison for protocol selection.

Table 1: Pfitzinger Reaction of Isatin with Ketones - Conventional vs. Microwave

Carbonyl Compound Method Base Solvent Time Yield (%) Reference
Acetophenone Conventional KOH Ethanol 24 h 94 [2]
4-Methylacetophenone Conventional KOH Ethanol/Water 24 h 40.43 [2][9]

| Various Ketones | Microwave | KOH | Water | 9 min | 85-95 |[2] |

Table 2: Doebner Reaction Yields with Various Substituted Anilines

Aniline Substituent Method Conditions Yield (%) Reference
4-OCH₃ (Electron-donating) Hydrogen-Transfer BF₃·THF, MeCN, 65°C 84 [1][11]
4-CF₃ (Electron-withdrawing) Conventional (EtOH reflux) EtOH, reflux Low [1][11]
4-CF₃ (Electron-withdrawing) Hydrogen-Transfer BF₃·THF, MeCN, 65°C 76 [1][11]

| 3-Cl (Electron-withdrawing) | Hydrogen-Transfer | BF₃·THF, MeCN, 65°C | 80 |[1][11] |

Experimental Protocols

Here we provide detailed, step-by-step methodologies for optimized syntheses.

Protocol 1: Microwave-Assisted Pfitzinger Synthesis

This protocol is adapted from methodologies that demonstrate high efficiency and yield.[2]

  • Vessel Preparation: To a microwave-safe reaction vessel, add isatin (10.0 mmol).

  • Base Addition: Add 15 mL of a 33% aqueous potassium hydroxide (KOH) solution.

  • Carbonyl Addition: Add the appropriate ketone (e.g., acetophenone) (10.0 mmol) to the solution.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes at a temperature sufficient for reaction (e.g., 100-120°C, consult instrument guidelines).

  • Work-up: After irradiation, allow the vessel to cool to room temperature. Filter the resulting dark solution to remove any insoluble material.

  • Precipitation: Pour the filtrate slowly into an ice-water mixture (approx. 100 mL) with stirring.

  • Acidification: Carefully acidify the solution with glacial acetic acid until a precipitate forms and the pH is neutral to acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.

  • Drying: Dry the final product, typically a pale-yellow solid, in a vacuum oven.

Protocol 2: Optimized Doebner Reaction for Electron-Deficient Anilines

This protocol is based on the hydrogen-transfer methodology developed to overcome the low reactivity of certain anilines.[1][11]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the electron-deficient aniline (1.0 equiv) and the desired aldehyde (1.0 equiv) in acetonitrile (MeCN).

  • Catalyst Addition: Add the Lewis acid catalyst, BF₃·THF (Boron trifluoride tetrahydrofuran complex), to the mixture.

  • Initial Stirring: Stir the reaction mixture at 65°C for 1 hour.

  • Pyruvic Acid Addition: In a separate flask, dissolve pyruvic acid (1.2 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 20-30 minutes.

  • Reaction: Continue to stir the reaction mixture at 65°C for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure quinoline-4-carboxylic acid.

References

Technical Support Center: Overcoming Low Yield in Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful, yet often challenging, reaction. Here, we will delve into the common pitfalls that lead to low yields and provide actionable, evidence-based solutions to enhance the efficiency and purity of your quinoline products.

Troubleshooting Guide

This section addresses specific, frequently encountered issues during the Doebner-von Miller synthesis in a practical question-and-answer format.

Problem 1: My reaction is producing a large amount of intractable tar, and the yield of my desired quinoline is very low.

Q: What is causing this excessive tar formation, and how can I mitigate it?

A: This is the most common challenge in the Doebner-von Miller reaction. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] The strongly acidic conditions required for the cyclization also promote the self-condensation of your aldehyde or ketone starting material, leading to high molecular weight polymers, colloquially known as "tar."

Here are several strategies to minimize this side reaction:

  • Slow and Controlled Addition: Gradually adding the α,β-unsaturated carbonyl compound to the heated, acidic solution of the aniline can maintain a low instantaneous concentration of the carbonyl substrate.[1] This favors the desired reaction with the aniline over self-polymerization.

  • Employ a Biphasic System: Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) while the aniline is in an acidic aqueous phase can significantly reduce its polymerization.

  • Optimize Acid Catalyst and Concentration: While a strong acid is necessary, overly harsh conditions can accelerate tar formation.[2] It's beneficial to screen various Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance.[2][3]

  • Temperature Control: Although the reaction requires heat, excessive temperatures can promote polymerization.[2] It is crucial to maintain the lowest effective temperature for the reaction to proceed efficiently.

Experimental Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline):
  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by steam distillation or column chromatography.[2]

Problem 2: The reaction is not proceeding to completion, and I'm isolating a significant amount of dihydroquinoline intermediate.

Q: Why is my reaction stopping at the dihydroquinoline stage, and how can I ensure complete oxidation to the aromatic quinoline?

A: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the final aromatic product.[2] Incomplete oxidation can result from an inefficient or insufficient amount of the oxidizing agent.

Troubleshooting Steps:

  • Choice and Stoichiometry of Oxidizing Agent: Historically, arsenic acid was a common choice, but due to its toxicity, alternatives like nitrobenzene are often used.[4] Ensure you are using a sufficient stoichiometric excess of the oxidizing agent to drive the reaction to completion.

  • Post-Reaction Oxidation: If you have already isolated the dihydroquinoline, it may be possible to oxidize it in a separate step using a suitable oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[2]

  • Reaction Monitoring: Use analytical techniques like TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate to determine the optimal reaction time.[2]

Problem 3: I'm using a substituted aniline, and my yields are consistently low.

Q: How do substituents on the aniline ring affect the reaction, and how can I optimize the conditions for my specific substrate?

A: The electronic nature of the substituents on the aniline ring significantly influences the reaction's success.

  • Electron-Withdrawing Groups: Anilines bearing electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[2] In these cases, consider exploring modified procedures like the Doebner hydrogen-transfer reaction.[2]

  • Electron-Donating Groups: Conversely, anilines with strong electron-donating groups can be overly reactive, leading to an increase in side reactions.[2]

  • Steric Hindrance: Bulky substituents on the aniline can sterically hinder the cyclization step, leading to lower yields.

Optimization Strategy:

A Design of Experiments (DoE) approach can be highly effective for optimizing the reaction conditions for a specific substituted aniline. By systematically varying parameters such as the acid catalyst, solvent, and temperature, you can efficiently identify the optimal conditions for your substrate.

Problem 4: My product is a complex mixture of isomers.

Q: What leads to the formation of multiple isomers, and how can I improve the regioselectivity of the reaction?

A: The formation of isomeric products is a known challenge, particularly with certain substitution patterns on the starting materials.

  • γ-Substituted α,β-Unsaturated Carbonyls: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to complex mixtures and only trace amounts of the desired quinoline.[2]

  • meta-Substituted Anilines: The regiochemical outcome when using meta-substituted anilines can be unpredictable.[5]

Improving Regioselectivity:

Unfortunately, controlling the regioselectivity in these cases can be difficult. If possible, consider alternative synthetic routes to the desired quinoline isomer. If you must proceed with the Doebner-von Miller reaction, careful analysis of the product mixture using techniques like NMR and chromatography is essential to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner-von Miller reaction?

A1: The reaction mechanism is complex and has been a subject of debate. A widely accepted modern proposal involves a fragmentation-recombination mechanism.[3][6] The key steps are:

  • Nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Fragmentation of this adduct into an imine and a saturated ketone.

  • Recombination of these fragments to form a new conjugated imine.

  • Reaction of this imine with a second molecule of aniline.

  • Electrophilic cyclization onto the aniline ring.

  • Dehydration and oxidation to form the aromatic quinoline.

Q2: Can I use α,β-unsaturated ketones instead of aldehydes?

A2: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes.[2] Ketones, especially those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[2]

Q3: How can I effectively purify my quinoline product from the tarry byproducts?

A3: Purification can be challenging. Here are a couple of effective methods:

  • Steam Distillation: This is a classic and often very effective method for isolating volatile quinolines from non-volatile tars.[2][7]

  • Column Chromatography: For less volatile products, column chromatography on silica gel or alumina is a common technique. It's often beneficial to first pass the crude product through a plug of silica gel to remove the bulk of the tar before attempting fine purification.[2]

Visualization of Key Concepts

Doebner-von Miller Reaction Mechanism Overview

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aniline Aniline Adduct Conjugate Adduct Aniline->Adduct Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Adduct Tar Tar/Polymer Byproduct Carbonyl->Tar Self-Polymerization Fragments Imine + Ketone (Fragmentation-Recombination) Adduct->Fragments Fragmentation Dihydroquinoline Dihydroquinoline Intermediate Fragments->Dihydroquinoline Recombination & Cyclization Quinoline Quinoline Product Dihydroquinoline->Quinoline Oxidation

Caption: A simplified overview of the Doebner-von Miller reaction mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Doebner-von Miller Synthesis Check_Tar Excessive Tar Formation? Start->Check_Tar Incomplete_Oxidation Dihydroquinoline Intermediate Present? Check_Tar->Incomplete_Oxidation No Tar_Solutions Implement: - Slow Addition - Biphasic System - Optimize Acid/Temp Check_Tar->Tar_Solutions Yes Substrate_Issues Using Substituted Aniline or Bulky Carbonyl? Incomplete_Oxidation->Substrate_Issues No Oxidation_Solutions Implement: - Increase Oxidant Stoichiometry - Post-Reaction Oxidation Incomplete_Oxidation->Oxidation_Solutions Yes Substrate_Solutions Implement: - Design of Experiments (DoE) - Consider Alternative Routes Substrate_Issues->Substrate_Solutions Yes Purification Purify Product: - Steam Distillation - Column Chromatography Substrate_Issues->Purification No Tar_Solutions->Incomplete_Oxidation Oxidation_Solutions->Substrate_Issues Substrate_Solutions->Purification

Caption: A decision-making workflow for troubleshooting low yields.

Quantitative Data Summary

ParameterConditionTypical Effect on YieldNotes
Catalyst Strong Brønsted Acid (e.g., HCl, H₂SO₄)Effective, but can promote tar formationOptimization of concentration is key.
Lewis Acid (e.g., ZnCl₂, SnCl₄)Can be milder and reduce polymerizationMay require different solvents or temperatures.
Temperature LowSlower reaction rate, less tarMay lead to incomplete reaction.
HighFaster reaction rate, more tarFinding the optimal temperature is crucial.
Reactant Addition RapidHigh local concentration of carbonyl, more tarNot recommended.
Slow/DropwiseLower local concentration, less tarGenerally leads to higher yields.
Solvent System Monophasic (Aqueous Acid)Prone to polymerizationSimple setup, but often lower yielding.
Biphasic (e.g., Toluene/Aqueous Acid)Reduces polymerization, higher yieldMore complex setup, but often superior.

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.

References

Navigating the Skraup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist: The Skraup synthesis is a powerful and classic method for constructing the quinoline core, a scaffold of immense importance in pharmaceuticals and materials science. However, its reputation for being vigorous, and at times violently exothermic, is well-earned.[1][2][3] This guide is designed to serve as a technical resource for researchers, providing practical, field-tested advice to tame this powerful reaction. We will explore the causality behind its energetic nature and provide clear, actionable troubleshooting steps to ensure safe, reproducible, and high-yielding syntheses.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns researchers face when approaching the Skraup synthesis.

Q1: Why is the Skraup synthesis so exothermic and often violent?

A: The high exothermicity stems from two key stages in the reaction mechanism. First, the concentrated sulfuric acid dehydrates glycerol to form acrolein, an α,β-unsaturated aldehyde.[2][4] This step is itself exothermic. Subsequently, the highly reactive acrolein undergoes a series of rapid, heat-releasing steps: a Michael-type addition with the aniline, followed by an acid-catalyzed cyclization and finally an oxidation to the aromatic quinoline.[2][4] The combination of these fast, exothermic steps can lead to a rapid increase in temperature and pressure, causing the reaction to become uncontrollable if not properly moderated.[1][5]

Q2: What is the role of ferrous sulfate (FeSO₄) in the reaction?

A: Ferrous sulfate is the most common and critical moderator used to control the reaction's vigor.[1][2][5] While its exact mechanistic role is debated, it is widely believed to act as an oxygen carrier, smoothing out the final oxidation step of the dihydroquinoline intermediate.[1] This prevents the rapid, explosive oxidation that can occur, extending the reaction over a longer period and allowing heat to dissipate more safely.[1]

Q3: Can I use something other than nitrobenzene as the oxidizing agent?

A: Yes. While nitrobenzene is traditional and serves as both an oxidant and a high-boiling solvent, other oxidizing agents can be used.[3] Arsenic acid, for instance, is known to result in a less violent reaction.[3] Iodine has also been employed, often in catalytic amounts.[5] In some modified procedures, particularly those under pressure, an external oxidizing agent may not be necessary at all.[6] The choice of oxidant can significantly influence the reaction's safety profile and should be selected based on the substrate and available safety equipment.

Q4: My aniline has a strong electron-withdrawing group. Why is my yield so low?

A: Aniline derivatives with potent electron-withdrawing groups (e.g., a nitro group) are significantly deactivated towards electrophilic aromatic substitution.[7] The key cyclization step in the Skraup synthesis is an intramolecular electrophilic attack on the aniline ring. If the ring is electron-deficient, this step is much slower and requires more forcing conditions (higher temperatures, longer reaction times), which can lead to increased byproduct formation, such as tarring and polymerization of acrolein, ultimately reducing the yield of the desired quinoline.[5][7][8]

Q5: Is it crucial to use anhydrous glycerol?

A: Yes, using glycerol with a low water content is highly recommended. The presence of significant amounts of water can dilute the sulfuric acid, hindering its efficiency as a dehydrating agent and catalyst. This can lead to a sluggish or incomplete reaction and has been shown to result in much lower product yields.[1] "Dynamite" grade glycerol (less than 0.5% water) is ideal.[1]

Troubleshooting Guide: From Runaway Reactions to Low Yields

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: The reaction is proceeding too violently or is uncontrollable.
  • Probable Cause: The primary cause is an unmoderated, rapid exothermic reaction. This can be due to the omission of a moderator, incorrect order of reagent addition, or excessively rapid heating.[1][5]

  • Solution:

    • Immediate Action (Safety First!): If the reaction begins to accelerate uncontrollably, and it is safe to do so, immerse the flask in a large ice/water bath to rapidly reduce the internal temperature. Ensure a blast shield is in place and the reaction is in a certified fume hood.[5]

    • Preventative Protocol:

      • Always Use a Moderator: Add ferrous sulfate (FeSO₄·7H₂O) or boric acid before adding the sulfuric acid.[1][2][9]

      • Correct Reagent Order: The established and safest order of addition is: aniline, ferrous sulfate, glycerol, and then a slow, portion-wise addition of concentrated sulfuric acid with external cooling (e.g., an ice bath).[1][5] Adding sulfuric acid before the moderator can trigger an immediate, violent reaction.[1]

      • Controlled Heating: Heat the mixture gently to initiate the reaction. Once boiling begins, remove the external heat source. The reaction's own exotherm should be sufficient to maintain reflux for 30-60 minutes.[1][5] Only reapply heat after this initial vigorous phase has subsided to drive the reaction to completion.[5]

Problem 2: The final product yield is consistently low.
  • Probable Cause: Low yields can stem from several issues: incomplete reaction, excessive byproduct formation (tarring), or mechanical loss during a difficult workup.[5][10]

  • Solution:

    • Optimize Reaction Time & Temperature: After the initial exotherm, ensure the mixture is refluxed for a sufficient period (typically 3-5 hours) to maximize conversion.[1]

    • Minimize Polymerization: Tar formation is often due to the polymerization of the acrolein intermediate under harsh acidic conditions.[8] Ensure efficient stirring to prevent localized overheating. Avoid using an excess of glycerol/acrolein, as this can lead to the formation of intractable rubbery solids.[8][10]

    • Consider Substrate Reactivity: For anilines with deactivating groups, consider using a stronger acid catalyst system or a modified, higher-temperature procedure, accepting that yields may be inherently lower.[7]

    • Improve Workup: The workup of the tarry reaction mixture is challenging.[10] The most effective purification method is steam distillation.[1][5] After the reaction, cool the mixture, cautiously make it strongly alkaline with NaOH solution, and then pass steam through it. The volatile quinoline product will co-distill with the water, leaving the non-volatile tars behind.[5]

Problem 3: The reaction mixture solidifies or becomes an unworkable tar.
  • Probable Cause: This is typically caused by the uncontrolled polymerization of acrolein, often exacerbated by localized hot spots from poor mixing or an overly rapid exotherm.[8][10] An incorrect stoichiometric ratio with too much glycerol can also be a cause.[10]

  • Solution:

    • Ensure Stoichiometry: Carefully check the molar ratios of your reactants. Do not use a large excess of glycerol.

    • Improve Agitation: Use a powerful overhead mechanical stirrer, especially for larger-scale reactions, to ensure the viscous mixture is homogenous and heat is distributed evenly.

    • Moderation is Key: The use of ferrous sulfate is not just for controlling the initial violence; it also helps maintain a smoother reaction profile that can prevent the rapid, localized heating that triggers polymerization.[8]

Visualizing the Process

To better understand the workflow and decision-making process, the following diagrams illustrate the reaction mechanism and a troubleshooting flowchart.

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation (Exothermic) cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration (Exothermic) cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Intermediate1 β-Anilinopropionaldehyde Intermediate Acrolein->Intermediate1 Aniline Aniline Aniline->Intermediate1 Dihydroquinoline 1,2-Dihydroquinoline Intermediate1->Dihydroquinoline H⁺ cat. Quinoline Quinoline Product Dihydroquinoline->Quinoline [O] e.g., Nitrobenzene

Caption: Simplified mechanism of the Skraup synthesis highlighting key stages.

Troubleshooting_Flowchart cluster_violent Solution Path for Violent Reaction cluster_lowyield Solution Path for Low Yield cluster_tar Solution Path for Tarring Problem Experimental Issue in Skraup Synthesis Violent Violent / Runaway Reaction Problem->Violent LowYield Low Yield Problem->LowYield Tar Excessive Tarring / Solidification Problem->Tar V_Cause Probable Cause: - No Moderator - Incorrect Reagent Order - Rapid Heating Violent->V_Cause LY_Cause Probable Cause: - Incomplete Reaction - Byproduct Formation - Difficult Workup LowYield->LY_Cause T_Cause Probable Cause: - Acrolein Polymerization - Localized Overheating - Incorrect Stoichiometry Tar->T_Cause V_Sol Solution: 1. Add FeSO₄/Boric Acid 2. Correct Addition: Aniline -> FeSO₄ -> Glycerol -> H₂SO₄ (slowly) 3. Gentle Initial Heating V_Cause->V_Sol LY_Sol Solution: 1. Increase Reflux Time 2. Ensure Efficient Stirring 3. Use Steam Distillation for Purification LY_Cause->LY_Sol T_Sol Solution: 1. Use Overhead Stirrer 2. Ensure Moderator is Present 3. Check Molar Ratios T_Cause->T_Sol

Caption: A decision-making flowchart for troubleshooting common Skraup synthesis issues.

Validated Experimental Protocol: Controlled Synthesis of Quinoline

This protocol incorporates the safety and control measures discussed above. It is essential to perform this reaction in a well-ventilated fume hood with a blast shield.

Materials & Equipment:

  • Aniline (reagent grade)

  • Glycerol (anhydrous, <1% water)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (oxidizing agent/solvent)

  • Sodium Hydroxide (for workup)

  • Round-bottom flask (sized appropriately so reactants occupy no more than half the volume)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Overhead stirrer (recommended for scales >100 mL)

  • Steam distillation apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, add 24.6 g of aniline, 12 g of ferrous sulfate heptahydrate, and 36.8 g of anhydrous glycerol.[1]

  • Acid Addition: Mix the contents thoroughly. Begin stirring and immerse the flask in a cooling bath (ice/water). Slowly and cautiously add 40 g (21.7 mL) of concentrated sulfuric acid through a dropping funnel over 30-45 minutes. Maintain the internal temperature below 120°C. It is crucial that the materials are added in this order.[1]

  • Reaction Initiation: Once the acid addition is complete, remove the cooling bath. Gently heat the mixture using a heating mantle.

  • Controlled Reflux: As the temperature rises, the reaction will begin to boil vigorously. Immediately remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes.[1][5]

  • Completion: After the initial vigorous boiling has subsided, reapply heat and maintain a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.[1]

  • Workup - Steam Distillation: Allow the dark, viscous mixture to cool to below 100°C. Cautiously dilute with water and transfer to a larger flask suitable for steam distillation. Make the solution strongly alkaline by slowly adding a concentrated solution of sodium hydroxide.

  • Purification: Pass steam through the mixture. The quinoline and any unreacted nitrobenzene will distill over.[1] Collect the distillate. The quinoline can be separated from the aqueous layer and further purified by fractional distillation under reduced pressure.

Summary of Control Parameters

ParameterRecommendationRationale / Causality
Moderator Use Ferrous Sulfate (FeSO₄) or Boric Acid.[1][2]Acts as an oxygen carrier, smoothing the oxidation exotherm and preventing a runaway reaction.[1]
Reagent Order Aniline -> Moderator -> Glycerol -> H₂SO₄.[1]Adding H₂SO₄ last, and slowly with cooling, prevents a premature and violent onset of the reaction.[1]
Heating Profile Gentle initial heating, then remove heat source during main exotherm.[5]Allows the reaction's own heat to drive it initially, preventing thermal runaway from excessive external heating.
Glycerol Quality Anhydrous (<1% H₂O).[1]Water interferes with the dehydration of glycerol to acrolein, lowering the overall yield.[1]
Agitation Constant and efficient stirring (overhead stirrer for scale-up).Prevents localized overheating, which can lead to uncontrolled side reactions like tarring and polymerization.[8]
Purification Steam Distillation.[1][5]Effectively separates the volatile quinoline product from non-volatile tars and polymeric byproducts.

References

Troubleshooting tar formation in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Tar Formation

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet often problematic reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges, particularly the pervasive issue of tar formation. This guide is structured to help you diagnose problems, optimize your reactions, and achieve clean, high-yield synthesis of your target quinoline derivatives.

Frequently Asked Questions (FAQs): Troubleshooting Tar Formation

This section addresses the most common questions and issues encountered during the Friedländer quinoline synthesis, with a focus on preventing and dealing with the formation of tarry byproducts.

Q1: My reaction has turned into a dark, intractable tar. What is the primary cause of this?

Answer: The primary culprit behind tar formation in the Friedländer synthesis is a series of uncontrolled side reactions, most notably intermolecular aldol condensations of your carbonyl starting materials.[1] Under the harsh conditions often employed in traditional Friedländer protocols, such as high temperatures and the use of strong acids or bases, these side reactions can outcompete the desired intramolecular cyclization, leading to the formation of polymeric byproducts.[1]

Essentially, instead of the 2-aminoaryl aldehyde or ketone reacting with the α-methylene compound to form the quinoline ring, the carbonyl compounds begin to react with themselves, creating long, complex, and often insoluble polymers that constitute the "tar" you are observing.

Q2: How does my choice of catalyst—acid vs. base—influence tar formation?

Answer: The catalyst is a critical factor in controlling the reaction pathways and can either promote or mitigate tar formation.

  • Strong Acids (e.g., H₂SO₄, PPA): While effective at promoting the cyclization, strong acids can also accelerate the aldol self-condensation of the carbonyl reactants. The highly acidic environment can also lead to degradation of sensitive starting materials and products, contributing to charring and tar formation, especially at elevated temperatures.

  • Strong Bases (e.g., KOH, NaOH): Strong bases are particularly notorious for promoting the self-condensation of ketones and aldehydes through the formation of enolates. This is often a major pathway to tar formation, especially if the desired intramolecular reaction is slow.

  • Lewis Acids (e.g., ZnCl₂, SnCl₂, Iodine): Lewis acids can be a good compromise, as they can effectively catalyze the reaction under milder conditions than strong Brønsted acids.[2] However, their efficacy and the potential for side reactions are highly substrate-dependent.

  • Modern & Milder Catalysts: Recent advancements have introduced a range of milder and more selective catalysts that can significantly reduce tar formation. These include:

    • Ionic Liquids: Can serve as both the solvent and catalyst, providing a more controlled reaction environment.

    • Solid-Supported Catalysts (e.g., Amberlyst-15, P₂O₅/SiO₂): These heterogeneous catalysts can be easily removed from the reaction mixture and often promote cleaner reactions.

    • Nanoparticle Catalysts (e.g., NiO, SiO₂): These have shown high efficiency and selectivity in some cases.[1]

Q3: I'm seeing the reaction mixture darken early on. What immediate steps can I take?

Answer: Early darkening is a visual indicator that undesired side reactions are beginning to occur. If you observe this, consider the following immediate actions:

  • Reduce the Temperature: This is the most critical first step. Lowering the temperature will slow down all reactions, but it will disproportionately affect the undesired, often higher-activation-energy side reactions that lead to tar.

  • Improve Stirring: Ensure your reaction mixture is being stirred efficiently. Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than your set point, promoting tar formation.

  • Dilute the Reaction: If your reaction is being run at a high concentration, diluting it with an appropriate solvent can sometimes help to reduce the rate of intermolecular side reactions.

  • Monitor by TLC: If possible, take a small aliquot of the reaction mixture and run a TLC plate. This will tell you if your desired product is still being formed. If product formation has stalled and tarring is increasing, it may be best to stop the reaction and re-evaluate your conditions.

Q4: How do the electronic and steric properties of my substrates affect tar formation?

Answer: The nature of your 2-aminoaryl carbonyl and α-methylene compound plays a significant role.

  • Electron-Withdrawing Groups: If your 2-aminoaryl aldehyde/ketone has strong electron-withdrawing groups, the nitrogen atom will be less nucleophilic. This can slow down the desired cyclization step, giving the self-condensation side reactions more time to occur. In such cases, you may need to use more forcing conditions (higher temperature or a stronger catalyst), which in turn can increase the risk of tarring.

  • Steric Hindrance: Sterically hindered substrates can also slow down the desired reaction, again favoring side reactions. For example, a bulky group near the carbonyl of the α-methylene compound can impede its reaction with the amino group of the other starting material.

  • Enolizable Aldehydes: If you are using an aldehyde as your α-methylene compound, it is particularly prone to self-condensation. In these cases, using milder conditions and a less aggressive catalyst is crucial.

Q5: My reaction is complete, but I have a significant amount of tar. What is the best way to purify my quinoline product?

Answer: Purifying a desired product from a tarry mixture can be challenging, but several techniques can be effective:

  • Steam Distillation: This is a classic and often highly effective method for separating volatile quinolines from non-volatile tars.[3][4][5] The crude reaction mixture is made alkaline, and steam is passed through it. The quinoline co-distills with the water and can then be extracted from the distillate.

  • Solvent Extraction and Trituration:

    • First, try dissolving the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filtering off any insoluble material.

    • If the tar is soluble, you can try to precipitate it by adding a non-polar solvent like hexanes.

    • Trituration, the process of repeatedly washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble, can also be effective.

  • Column Chromatography: This is a standard purification technique, but it can be challenging with tarry mixtures. It is often best to perform a preliminary purification (e.g., a quick filtration through a plug of silica gel) to remove the worst of the tar before attempting a full chromatographic separation.

  • Conversion to a Salt: If your quinoline has a basic nitrogen, you can convert it to a salt (e.g., the hydrochloride salt) by treating it with an acid. The salt may be crystalline and can be purified by recrystallization. The free quinoline base can then be regenerated by treatment with a base.

The Mechanism of Tar Formation: A Visual Explanation

To effectively troubleshoot, it's crucial to understand the competing reaction pathways. The desired Friedländer synthesis involves an intramolecular cyclization, while the primary tar-forming pathway is an intermolecular self-condensation.

Tar_Formation_Mechanism Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Intermediate Aldol Adduct/ Schiff Base Reactants->Intermediate Desired Condensation (Intramolecular) SelfCondensation Self-Condensation (Aldol Reaction) Reactants->SelfCondensation Undesired Condensation (Intermolecular) Product Desired Quinoline Product Intermediate->Product Cyclization & Dehydration Polymer Polymeric Byproducts (Tar) SelfCondensation->Polymer Polymerization Microwave_Workflow A Combine Reactants & Catalyst in Microwave Vessel B Seal Vessel & Irradiate in Microwave Reactor A->B C Monitor by TLC B->C C->B Continue Irradiation if Incomplete D Cool & Quench Reaction C->D Reaction Complete E Work-up & Extraction D->E F Purification (Chromatography/Recrystallization) E->F G Pure Quinoline Product F->G Troubleshooting_Logic Start Reaction Issue: Low Yield / Tar Formation Q1 Is the reaction temperature > 150°C? Start->Q1 A1_Yes Reduce Temperature (try 100-120°C) Q1->A1_Yes Yes A1_No Proceed to Catalyst Check Q1->A1_No No Q2 Are you using a strong acid/base catalyst? A1_Yes->Q2 A1_No->Q2 A2_Yes Switch to a Milder Catalyst (e.g., Lewis Acid, Solid Acid) Q2->A2_Yes Yes A2_No Proceed to Substrate Check Q2->A2_No No Q3 Are your substrates electron-poor or sterically hindered? A2_Yes->Q3 A2_No->Q3 A3_Yes Consider a more active catalyst or microwave synthesis Q3->A3_Yes Yes A3_No Consider Solvent Effects Q3->A3_No No Solvent Optimize Solvent or Try Solvent-Free Conditions A3_Yes->Solvent A3_No->Solvent Outcome Improved Reaction Outcome Solvent->Outcome

References

Technical Support Center: Purification of Crude 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the purification of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this molecule. We will explore the causality behind experimental choices to empower you with a robust understanding of the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I have a crude solid of this compound. What is the best initial strategy for purification?

Answer: The optimal purification strategy depends on the nature and quantity of the impurities. Your compound possesses both an acidic carboxylic acid group and a basic quinoline nitrogen, which provides versatile purification options. We recommend a logical, stepwise approach to selecting your method.

First, analyze a small sample of your crude material by Thin Layer Chromatography (TLC) and ¹H NMR if possible. This will give you an idea of the number and type of impurities. Based on this analysis, the following decision workflow can guide your choice.

Purification_Workflow start Crude Product Analysis (TLC, NMR) impurity_check Are major impurities neutral or basic? start->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base  Yes recrystallize_check Is the product >85% pure? impurity_check->recrystallize_check  No (e.g., acidic impurities) recrystallize Recrystallization acid_base->recrystallize  Followed by recrystallize_check->recrystallize  Yes chromatography Column Chromatography recrystallize_check->chromatography  No / Complex Mixture final_product Pure Product (>98%) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Given its structure, Acid-Base Extraction is often the most powerful initial step. It efficiently removes neutral starting materials (like unreacted furfural derivatives) and basic impurities (like unreacted anilines)[1][2][3]. This technique works by converting the acidic target compound into its water-soluble salt, separating it from water-insoluble impurities[1][2].

Question 2: I tried an acid-base extraction, but my yield was very low after re-acidifying the basic aqueous layer. What went wrong?

Answer: This is a common issue often related to pH control or mechanical loss. Here are the key troubleshooting points for an acid-base extraction protocol:

  • Incomplete Deprotonation: Ensure you added enough weak base (e.g., saturated sodium bicarbonate solution) to fully deprotonate the carboxylic acid. After adding the base and shaking the separatory funnel, vent, and then test the aqueous layer with pH paper. It should be distinctly basic (pH > 8). If not, add more base.

  • Insufficient Acidification: To precipitate your product, the carboxylate salt must be fully protonated. Add acid (e.g., 1M HCl) dropwise to the separated aqueous layer while stirring until the solution is strongly acidic (pH < 2)[4]. Check with pH paper. A common mistake is not adding enough acid to overcome the buffering capacity of the excess bicarbonate.

  • Premature Filtration: After acidification, allow sufficient time for the precipitate to fully form. Cooling the mixture in an ice bath can often increase the amount of solid that crashes out.

  • Product Solubility: While the free acid is generally insoluble in water, some solubility may exist. If you see cloudiness but no solid, or if the yield is low, you may need to extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane (typically 3x washes) to recover the dissolved product[2][5].

  • Emulsion Formation: Vigorous shaking can create an emulsion between the organic and aqueous layers, trapping your product. If an emulsion forms, let the funnel stand for a longer period, gently swirl it, or add a small amount of brine (saturated NaCl solution) to help break the layers apart.

Question 3: My compound is streaking badly on a silica TLC plate, and I'm worried about decomposition during column chromatography. How can I fix this?

Answer: This is a classic problem when dealing with basic heterocycles like quinolines on standard silica gel[6]. The streaking (or tailing) is caused by strong interactions between the basic nitrogen of your quinoline ring and the acidic silanol (Si-OH) groups on the silica surface. This can also catalyze decomposition[6].

Here are proven solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) is highly effective. Prepare your eluent mixture with the added base and use this to slurry pack the column and run the chromatography[6].

  • Use an Alternative Stationary Phase:

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica and is available in different pH grades. For a basic compound, neutral or basic alumina is recommended[6].

    • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography is an excellent method to avoid decomposition issues associated with normal-phase silica[6][7].

Question 4: I'm trying to recrystallize my product, but it is poorly soluble in common solvents, or it oils out upon cooling. What should I do?

Answer: Finding the right recrystallization solvent is critical. If your compound is an oil or has poor solubility, a systematic approach is needed.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents, both at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system is often effective for compounds that are too soluble in one solvent and not soluble enough in another[8].

Solvent System ExampleSolubility (Hot)Solubility (Cold)Remarks
Single Solvents
Ethanol/WaterHigh in hot ethanolLow in cold aqueous ethanolDissolve in minimum hot ethanol, add water dropwise until cloudy, then cool.
N,N-Dimethylformamide (DMF)HighModerate/LowA powerful solvent for poorly soluble compounds. Use a co-solvent like water or an alcohol for precipitation[6][9].
TolueneModerate/HighLowGood for aromatic compounds. Can be paired with hexanes.
Two-Solvent System
Dichloromethane/HexaneHigh in DCMLow in HexaneDissolve in a minimal amount of DCM, then slowly add hexane until turbidity persists. Cool slowly[8].
  • Managing Oiling Out: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. To prevent this:

    • Use a larger volume of solvent.

    • Cool the solution more slowly.

    • Try a lower-boiling point solvent.

    • After adding the anti-solvent in a two-solvent system, try adding a seed crystal to encourage crystallization.

  • Salt Formation: Since your compound has a basic quinoline nitrogen, it can be converted into a salt, which often has very different (and better) crystallization properties[8][10]. Dissolve the oily product in a solvent like isopropanol or ether and add a solution of HCl (e.g., 2M HCl in ether) to precipitate the crystalline hydrochloride salt[8][11].

Detailed Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude solid (~1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • Base Wash: Add 25 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel, invert, and open the stopcock to vent the CO₂ gas produced. Shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 25 mL of NaHCO₃ solution. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH is ~2 (test with pH paper). A precipitate of your pure product should form[4][5].

  • Isolation: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid under a vacuum to a constant weight.

Protocol 2: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Precipitation: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (turbid). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the solid.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by suction filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

References

Solubility issues of quinoline-4-carboxylic acid derivatives in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for researchers working with quinoline-4-carboxylic acid derivatives. This guide is designed to provide in-depth, practical solutions to one of the most common yet frustrating hurdles in the lab: solubility. As a class of compounds rich in biological activity, their effective use in screening and development hinges on our ability to get them into solution reliably.[1][2] This center, structured in a question-and-answer format, moves from foundational concepts to advanced troubleshooting protocols to help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solubility

This section addresses the most common initial questions researchers face, providing the core knowledge needed to understand why quinoline-4-carboxylic acid derivatives can be problematic.

Q1: My quinoline-4-carboxylic acid derivative is poorly soluble, even in a strong solvent like DMSO. Why is this happening?

A1: While Dimethyl Sulfoxide (DMSO) is an exceptional polar aprotic solvent, several intrinsic properties of quinoline-4-carboxylic acid derivatives can still limit their solubility.[3] The primary factors are:

  • Molecular Structure and Lipophilicity: The quinoline core is a large, aromatic, and often lipophilic structure.[4] Substituents added to the quinoline ring to enhance biological potency frequently increase this lipophilicity, further reducing solubility in any solvent, including DMSO.[4]

  • Crystal Lattice Energy: These compounds are typically crystalline solids at room temperature.[5][6] The stability of the crystal lattice—the energy holding the molecules together in a solid state—can be very high. For the compound to dissolve, the energy of interaction between the compound and the DMSO molecules must be sufficient to overcome this lattice energy. A highly stable crystal requires more energy to break apart, resulting in lower solubility.[7]

  • Intermolecular Interactions: The carboxylic acid group can form strong hydrogen bonds with other molecules of the same type, promoting self-aggregation and resisting dissolution.

Q2: How significantly does pH influence the solubility of these compounds?

A2: The pH is arguably the most critical factor governing the solubility of this compound class, particularly in aqueous solutions, but the principle also applies when residual water is present or when preparing for dilution into buffers.[5][8][9][10]

  • The Carboxylic Acid Group: The key is the ionizable carboxylic acid group (-COOH).[11] In acidic or neutral conditions (low pH), this group remains protonated (uncharged), making the molecule less polar and significantly less soluble in polar solvents like water.[5][7]

  • Formation of the Carboxylate Salt: In basic conditions (higher pH), the carboxylic acid loses a proton to become a negatively charged carboxylate anion (-COO⁻). This ionized form is much more polar and, therefore, generally more soluble in aqueous media.[7] This is the principle behind improving solubility by forming a salt of the parent compound.[12][13]

Q3: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture media or buffer. What's going on?

A3: This is a classic co-solvent problem and one of the most frequent issues in biological assays.[4] When your compound is in a high concentration of DMSO, the DMSO acts as the primary solvent, successfully solvating the lipophilic molecule.

However, when you dilute this stock solution into an aqueous buffer, two things happen:

  • Solvent Environment Shift: The primary solvent environment rapidly changes from organic (DMSO) to aqueous (water/buffer).

  • Solubility Limit Exceeded: Your compound has a much lower maximum solubility in the final aqueous medium. By diluting the DMSO, you have effectively crashed the compound out of solution because the water cannot keep it dissolved at that concentration.[4]

This often leads to the formation of a supersaturated and unstable solution, which then quickly precipitates, causing inaccurate concentrations in your assay wells and leading to unreliable data.[4][14]

Q4: Can the quality or handling of DMSO itself affect my compound's solubility?

A4: Yes, absolutely. The hygroscopic nature of DMSO (its tendency to absorb moisture from the air) is a critical factor that is often overlooked.

  • Water Content: As DMSO absorbs water, its solvating power for nonpolar, lipophilic compounds can decrease. For particularly challenging compounds, even a small percentage of water in the DMSO can significantly lower the achievable concentration. One supplier explicitly notes that moisture-absorbing DMSO reduces solubility.[15]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of your DMSO stock solutions can introduce moisture and may also promote compound precipitation, even if it was fully dissolved initially.[14][16] Some studies have shown that the number of freeze-thaw cycles may not be as significant as the compound's concentration, but it remains a potential variable.[17]

  • Purity and Degradation: While DMSO is thermally stable, it can decompose near its boiling point (189 °C) or in the presence of strong acids or bases, which can catalyze decomposition at lower temperatures.[3][18][19][20] Using high-purity, anhydrous DMSO and storing it properly (dry, tightly sealed) is essential for reproducible results.

Part 2: In-Depth Troubleshooting Guide

When standard dissolution procedures fail, a more systematic approach is required. This guide provides step-by-step solutions to specific, challenging scenarios.

Problem: Compound Fails to Dissolve in 100% DMSO at the Desired Concentration

If you cannot achieve your target concentration in pure DMSO, even after vigorous vortexing, the following methods can be applied sequentially.

Below is a decision-making workflow to guide your initial troubleshooting steps when a compound fails to dissolve in DMSO.

G start Start: Compound Insoluble in 100% DMSO check_purity Action: Verify Compound Purity & Identity (LC-MS/NMR) start->check_purity heat_sonicate Protocol 1: Apply Gentle Heating & Sonication check_purity->heat_sonicate Purity Confirmed check_dmso Action: Use Fresh, Anhydrous DMSO heat_sonicate->check_dmso Failure end_soluble Success: Compound Solubilized heat_sonicate->end_soluble Success check_dmso->heat_sonicate Re-attempt ph_mod Protocol 2: Attempt pH-Modified DMSO Solubilization check_dmso->ph_mod Still Insoluble cosolvent Protocol 3: Use a Co-Solvent System ph_mod->cosolvent Failure ph_mod->end_soluble Success salt_form Advanced: Consider Salt Formation cosolvent->salt_form Failure cosolvent->end_soluble Success end_insoluble Re-evaluate: Lower Concentration or Resynthesize salt_form->end_insoluble

Caption: Troubleshooting workflow for dissolving quinoline-4-carboxylic acids in DMSO.

Protocol 1: Gentle Heating and Sonication

This protocol uses physical energy to help overcome the crystal lattice energy of the compound.

Causality: Increasing the temperature provides thermal energy to the system, which can help break the intermolecular bonds in the crystal lattice, while sonication uses high-frequency sound waves to agitate the solvent and mechanically disrupt compound aggregates.[5]

Step-by-Step Methodology:

  • Add the solid quinoline-4-carboxylic acid derivative to a vial.

  • Add the required volume of high-purity, anhydrous DMSO.

  • Place the vial in a sonicating water bath.

  • Gently warm the bath to 30-40°C. Caution: Do not exceed this temperature range without first confirming the thermal stability of your specific compound to avoid degradation.

  • Sonicate in short bursts of 5-10 minutes, vortexing the sample in between bursts.

  • Visually inspect for complete dissolution. Repeat the cycle for up to 30-60 minutes.

Self-Validation: After the procedure, allow the solution to return to room temperature for at least one hour. Visually inspect for any signs of precipitation, which would indicate that the compound is only soluble at elevated temperatures and the stock is not stable.

Protocol 2: pH-Modified DMSO Solubilization

For stubborn acidic compounds, adding a small amount of a suitable base can deprotonate the carboxylic acid, forming the more soluble carboxylate salt in situ.

Causality: This method directly addresses the pH-dependent solubility of the carboxylic acid functional group. By creating a slightly basic micro-environment within the DMSO, we favor the formation of the highly polar and more soluble carboxylate anion.[7]

Step-by-Step Methodology:

  • Prepare a dilute stock solution of a suitable base (e.g., 1 M NaOH or 1 M KOH in water, or a non-aqueous base like triethylamine (TEA) if water must be avoided).

  • Add the solid compound and the majority of the required DMSO volume to a vial.

  • While vortexing, add the base dropwise (e.g., 1-5 µL at a time). Often, only a small molar equivalence (0.95 to 1.05 equivalents) is needed.

  • Visually monitor for dissolution. The solution may become clear almost instantly once enough base has been added.

  • Once dissolved, add the remaining DMSO to reach the final target concentration.

Self-Validation: It is critical to run a vehicle control in your biological assay containing DMSO with the same final concentration of the added base to ensure the base itself does not cause an experimental artifact.

Problem: Compound Precipitates from DMSO Stock During Storage or Freeze-Thaw Cycles

This indicates that the prepared stock concentration is likely at or above its limit of solubility in DMSO, leading to instability.

Solution A: Re-prepare at a Lower Concentration The most reliable solution is to prepare a new stock at a lower, more stable concentration (e.g., if 20 mM precipitates, try preparing a 10 mM stock). While this may require adjusting dilutions for your assay, it ensures the integrity of your results.[21]

Solution B: Aliquot and Flash-Freeze If you must work at a high concentration:

  • After successfully dissolving the compound, immediately divide the stock solution into small, single-use aliquots.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to a -80°C freezer.

  • When needed, thaw a single aliquot quickly and use it immediately. Do not re-freeze a thawed aliquot. This process minimizes the time the solution spends at temperatures where precipitation can occur and reduces water condensation.

Problem: High Variability in Biological Assays After Dilution into Aqueous Media

This is almost always due to compound precipitation in the assay plate.[22]

Before running a full experiment, determine the maximum soluble concentration of your compound in the final assay buffer.

Causality: This protocol preemptively identifies the concentration at which your compound will precipitate upon dilution from a DMSO stock, allowing you to work below this "solubility ceiling" to ensure accurate data.

Step-by-Step Methodology:

  • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

  • In a 96-well plate, perform a serial dilution of your DMSO stock into the exact aqueous assay buffer you will use in your experiment. Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).

  • Incubate the plate under the same conditions as your main assay (e.g., 1 hour at 37°C).

  • After incubation, inspect each well visually for signs of precipitation (cloudiness, particles).

  • For a quantitative result, measure the turbidity of each well using a plate reader (absorbance at ~620 nm). A sharp increase in absorbance indicates precipitation. The highest concentration before this increase is your maximum kinetic solubility.

Data Presentation: Example Kinetic Solubility Data

Compound Conc. (µM)Final DMSO (%)Visual ObservationTurbidity (Abs @ 620nm)
1000.5%Heavy Precipitate0.85
500.5%Slight Cloudiness0.32
250.5%Clear0.05
12.50.5%Clear0.04
6.250.5%Clear0.05

Based on this data, the maximum reliable concentration for an assay would be ≤ 25 µM.

Part 3: Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation techniques may be necessary.

Q5: Are there any other solvents or additives I can use to improve solubility?

A5: Yes. When DMSO alone is not enough, several other approaches can be considered.

  • Co-Solvents: Using a mixture of solvents can sometimes achieve higher solubility than any single solvent.[4][23] Besides DMSO, other co-solvents used in drug discovery include N-Methyl-2-pyrrolidone (NMP) and polyethylene glycols (PEGs).[24] However, you must always validate their compatibility and potential toxicity in your specific assay.

  • Excipients: These are inactive substances used to help deliver the active compound.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding the lipophilic part of your compound from the aqueous environment and increasing its solubility.[22]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at very low concentrations (below their critical micelle concentration) to improve the wetting and solubility of your compound.[22]

Final Recommendation: Always begin with the simplest method (e.g., fresh anhydrous DMSO, gentle heat) before moving to more complex solutions like pH modification or the use of excipients. Every addition to your system is a new variable that must be controlled. Visual inspection of your diluted compound in the final assay buffer is a simple but critical step to prevent unreliable data.[22]

References

Technical Support Center: Stability Testing of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solution stability testing of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing a robust stability profile of this molecule. The information herein is structured in a practical question-and-answer format to directly address challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Getting Started & Understanding the Molecule

Q1: What are the key structural features of this compound that might influence its stability in solution?

A1: Understanding the molecule's structure is fundamental to designing a relevant stability study. The key structural motifs of this compound and their potential stability implications are:

  • Quinoline Core: The quinoline ring system is aromatic and generally stable. However, it can be susceptible to oxidative degradation, particularly under harsh conditions.[1][2] The nitrogen atom in the ring can also be protonated, influencing solubility and reactivity.

  • Carboxylic Acid Group: The carboxylic acid at the 4-position makes the molecule's solubility highly pH-dependent.[3] In acidic solutions, the compound will be in its less soluble, protonated form, while in neutral to basic conditions, it will form a more soluble carboxylate salt. This group can also participate in decarboxylation reactions, especially at elevated temperatures.

  • Furan Ring: The 2-(2-furyl) substituent introduces a five-membered heterocyclic ring that is known to be sensitive to acidic conditions, potentially leading to ring-opening reactions. The furan ring can also be susceptible to oxidation.

  • Chloro Substituent: The chloro group at the 8-position is an electron-withdrawing group, which can influence the electron density of the quinoline ring system and potentially affect its susceptibility to nucleophilic attack or degradation.

A summary of the potential stability liabilities is presented in the table below:

Structural FeaturePotential Stability Concern
Quinoline CoreOxidation, Photodegradation
Carboxylic AcidpH-dependent solubility, Decarboxylation
Furan RingAcid-catalyzed hydrolysis/ring-opening, Oxidation
Chloro SubstituentPotential for nucleophilic displacement under harsh conditions

Q2: I am designing a forced degradation study for this compound. What stress conditions should I include?

A2: A comprehensive forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[4][5] Based on the structural features identified in Q1, the following stress conditions are recommended:

  • Acidic Hydrolysis: Use of a mineral acid (e.g., 0.1 M to 1 M HCl) at room temperature and elevated temperatures (e.g., 50-70 °C).[4][6] This will probe the stability of the furan ring and the molecule as a whole to acid-catalyzed degradation.

  • Basic Hydrolysis: Use of a base (e.g., 0.1 M to 1 M NaOH) at room temperature and elevated temperatures.[4][6] This will assess the stability of the molecule to base-catalyzed reactions.

  • Oxidative Degradation: Use of an oxidizing agent like hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature.[6] This will investigate the susceptibility of the quinoline and furan rings to oxidation.

  • Thermal Degradation: The sample in solution should be exposed to elevated temperatures (e.g., 70 °C) to assess the potential for thermally induced degradation, such as decarboxylation.

  • Photostability: The sample should be exposed to a combination of near-UV and visible light as per ICH Q1B guidelines.[7][8][9][10][11] A dark control sample should be run in parallel to differentiate between light-induced and thermally-induced degradation.[7]

The following flowchart outlines the recommended workflow for a forced degradation study:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Expose to stress Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to stress Thermal Thermal Degradation (e.g., 70°C in solution) Prep->Thermal Expose to stress Photo Photostability (ICH Q1B light source) Prep->Photo Expose to stress Dark_Control Dark Control (Wrapped in foil) Prep->Dark_Control Expose to stress Analysis Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Collect time points Base->Analysis Collect time points Oxidation->Analysis Collect time points Thermal->Analysis Collect time points Photo->Analysis Collect time points Dark_Control->Analysis Collect time points

Forced Degradation Experimental Workflow
Section 2: Analytical Method Development

Q3: What type of analytical method is suitable for a stability study of this compound?

A3: A stability-indicating analytical method is crucial. This is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.[12][13] Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Key considerations for HPLC method development:

  • Column: A C18 reversed-phase column is a good starting point for a molecule with this polarity.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely necessary to achieve good separation of the parent compound from its potential degradation products.

  • pH of Mobile Phase: The pH of the aqueous mobile phase will significantly impact the retention time and peak shape of the carboxylic acid. A pH around 3-4 will keep the carboxylic acid protonated and should provide good retention and peak shape.

  • Detection Wavelength: The UV spectrum of the compound should be recorded to determine the optimal wavelength for detection, which is typically the wavelength of maximum absorbance (λmax).

Q4: My chromatogram shows several new peaks after forced degradation. How do I identify these as degradation products?

A4: The appearance of new peaks in the chromatogram of a stressed sample that are absent in the unstressed sample is a strong indication of degradation. To confirm and identify these degradation products, the following steps are recommended:

  • Mass Spectrometry (MS) Analysis: Analyze the stressed samples using LC-MS. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weight of the degradation products.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the degradation product peaks. The fragmentation pattern can provide valuable structural information.

  • Comparison to a "Dark Control": In photostability studies, comparing the stressed sample to a "dark control" (a sample protected from light but exposed to the same temperature) helps to distinguish between photodegradation products and thermal degradation products.[7]

  • Purity of the Parent Peak: A decrease in the peak area of the parent compound should correlate with the increase in the peak areas of the degradation products. Peak purity analysis using a photodiode array (PDA) detector can also indicate the presence of co-eluting impurities.

The following diagram illustrates the logical process for identifying degradation products:

Degradation_Product_ID Start New peak observed in chromatogram of stressed sample LCMS Perform LC-MS analysis Start->LCMS MSMS Perform MS/MS on new peak LCMS->MSMS Structure_Elucidation Elucidate potential structure based on mass and fragmentation MSMS->Structure_Elucidation Hypothesis Propose degradation pathway Structure_Elucidation->Hypothesis End Identified degradation product Hypothesis->End

Degradation Product Identification Logic
Section 3: Troubleshooting Common Issues

Q5: I am observing poor solubility of my compound in the acidic stress condition. How can I address this?

A5: Poor solubility in acidic conditions is expected for a carboxylic acid.[3] Here are some troubleshooting steps:

  • Use a Co-solvent: If the compound is poorly soluble in aqueous acidic solutions, a water-miscible organic co-solvent such as acetonitrile or methanol can be used to dissolve the compound before adding the acid.[4] However, be mindful that the co-solvent can influence the degradation kinetics.

  • Reduce the Concentration: Perform the study at a lower concentration of the active pharmaceutical ingredient (API).

  • Elevate the Temperature: Gently warming the solution can improve solubility. However, this may also accelerate degradation, so it needs to be carefully controlled and documented.

Q6: After photostability testing, I see significant degradation in both my exposed sample and my dark control. What does this indicate?

A6: If significant degradation is observed in both the light-exposed sample and the dark control, it suggests that the degradation is primarily due to thermal stress rather than exposure to light.[7] The temperature of your photostability chamber may be too high, leading to thermal degradation that masks the true photostability of the compound. It is crucial to monitor and control the temperature within the photostability chamber.[8]

Q7: The degradation of my compound in the oxidative stress condition is very rapid, and I am not able to monitor the formation of intermediates. What should I do?

A7: If the degradation is too fast, you can modify the experimental conditions to slow down the reaction rate:

  • Lower the Concentration of the Oxidizing Agent: Reduce the concentration of hydrogen peroxide (e.g., from 3% to 0.3%).

  • Lower the Temperature: Perform the experiment at a lower temperature (e.g., refrigerated conditions).

  • Shorter Time Points: Collect samples at earlier time points to capture the initial degradation products.

Experimental Protocols

Protocol 1: General Stock Solution Preparation
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. This will serve as your stock solution.

Protocol 2: Forced Degradation Sample Preparation

For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 0.1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Thermal Degradation: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Photostability: Prepare two samples. For the exposed sample, place the solution in a photostability chamber. For the dark control, wrap the container in aluminum foil and place it in the same chamber.[7]

Incubate the samples under the desired temperature conditions and collect aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before HPLC analysis.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 8-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation

The quinoline ring system, a fusion of benzene and pyridine rings, represents what is known in medicinal chemistry as a "privileged scaffold".[1] This designation is earned by its recurrence in a multitude of pharmacologically active compounds spanning a wide array of therapeutic areas, from anticancer and antimalarial to antimicrobial and antiviral agents.[2][3][4] The versatility of the quinoline core lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its physicochemical and biological properties.

Among the most impactful modifications is halogenation, particularly chlorination. The introduction of a chloro-substituent can dramatically alter a molecule's lipophilicity, electronic distribution, and metabolic stability. This guide focuses specifically on the 8-chloroquinoline scaffold. While direct, comprehensive SAR studies on series of 8-chloro-derivatives are still emerging, a robust understanding can be constructed by analyzing data from closely related chlorinated quinolines, such as 5-chloro- and 5,7-dichloro-8-hydroxyquinolines. This comparative approach allows us to delineate the critical role of the chloro-substituent in modulating the therapeutic potential of this important class of compounds. The core structure and key modification sites are illustrated below.

8_Chloroquinoline_Scaffold cluster_0 8-Chloroquinoline Core Structure mol mol N N Cl Cl R2 R2 R4 R4 R5 R5 R7 R7

Caption: Core 8-Chloroquinoline scaffold with key positions for substitution.

Part 1: Anticancer Activity - A Tale of Metal Ion Chelation and Oxidative Stress

The anticancer properties of quinoline derivatives are frequently linked to their ability to interact with intracellular metal ions, particularly copper and zinc.[3][5] This interaction can disrupt metal homeostasis, inhibit critical metalloenzymes involved in DNA synthesis, and generate cytotoxic reactive oxygen species (ROS).[1] The presence of a chloro-group, an electron-withdrawing substituent, can significantly enhance this activity.

Comparative Cytotoxicity

Studies comparing 8-hydroxyquinoline (8-HQ) with its chlorinated analogs reveal a marked increase in cytotoxicity upon halogenation. For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has demonstrated potent anticancer activity by inhibiting proteasome function and acting as a zinc ionophore.[6] While not an 8-chloro derivative, this highlights the principle that halogenation on the phenolic ring of the quinoline scaffold is a key determinant of anticancer efficacy. The electron-withdrawing nature of chlorine increases the acidity of the 8-hydroxyl group (in 8-hydroxyquinoline analogs), enhancing its metal-chelating capabilities. This leads to the formation of stable metal complexes that can be transported into cancer cells, disrupting cellular processes and inducing apoptosis.[1][3]

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Key SAR InsightReference
Hydroxyquinoline 8-Hydroxyquinoline (8-HQ)Raji (Lymphoma)~25-50Baseline activity.[6]
Halogenated HQ Clioquinol (5-chloro-7-iodo-8-HQ)Raji (Lymphoma)~5-10Halogenation significantly increases potency.[6]
Halogenated HQ Nitroxoline (5-nitro-8-HQ)Raji (Lymphoma)< 5Nitro group (strongly electron-withdrawing) is more potent than halogens.[6]
Chloro-Naphthoquinone Hybrid 2-chloro-3[(quinolin-8-yl)oxy]naphthalene-1,4-dioneA549 (Lung)~5-7Chloro-substituent on the naphthoquinone moiety is critical for activity.[7]
7-Chloroquinoline Hybrid Compound 9 (Triazole linker)MCF-7 (Breast)19.317-chloro substitution combined with specific linkers yields potent activity.[8]

Causality Behind the SAR: The chloro group enhances anticancer activity through a multifactorial mechanism. Its electron-withdrawing properties increase the affinity of the scaffold for metal ions like copper. The resulting lipophilic metal complex can more easily penetrate cellular membranes. Inside the cell, this complex can catalyze the production of ROS, leading to oxidative stress, DNA damage, and ultimately, apoptosis.[1]

Anticancer_Mechanism cluster_0 Physicochemical Influence cluster_1 Cellular Events cluster_2 Cytotoxic Outcome 8-Chloroquinoline 8-Chloroquinoline Increased Lipophilicity Increased Lipophilicity 8-Chloroquinoline->Increased Lipophilicity Lipophilic Contribution Enhanced Metal\nChelation (pKa) Enhanced Metal Chelation (pKa) 8-Chloroquinoline->Enhanced Metal\nChelation (pKa) Inductive Effect (-I) Improved Cell\nPermeability Improved Cell Permeability Increased Lipophilicity->Improved Cell\nPermeability Formation of\nQuinoline-Cu Complex Formation of Quinoline-Cu Complex Enhanced Metal\nChelation (pKa)->Formation of\nQuinoline-Cu Complex Intracellular Accumulation\nof Complex Intracellular Accumulation of Complex Improved Cell\nPermeability->Intracellular Accumulation\nof Complex ROS Generation ROS Generation Intracellular Accumulation\nof Complex->ROS Generation Redox Cycling DNA Damage &\nApoptosis DNA Damage & Apoptosis ROS Generation->DNA Damage &\nApoptosis

Caption: Proposed mechanism for 8-chloroquinoline anticancer activity.

Part 2: Antimicrobial Activity - Disrupting Essential Bacterial Processes

The antimicrobial utility of quinolines is well-established, with halogenated derivatives often showing superior potency. The mechanism is largely attributed to the chelation of essential metal ions required for bacterial enzyme function, thereby inhibiting growth.[1][9]

Comparative Efficacy Against Pathogens

A clear SAR trend emerges when comparing the parent 8-hydroxyquinoline (8-HQ) with its chlorinated derivatives against clinically relevant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). Cloxyquin (5-chloro-8-hydroxyquinoline) consistently demonstrates significantly lower Minimum Inhibitory Concentrations (MICs) than the non-halogenated parent compound.[10] Further halogenation, as seen in 5,7-dichloro-8-hydroxyquinoline, continues to enhance this activity.[9][11] This strongly suggests that the presence and number of chloro-substituents on the quinoline ring are directly correlated with antibacterial potency.

Quantitative structure-activity relationship (QSAR) studies have confirmed that properties like mass, polarizability, and van der Waals volume, all influenced by the chlorine atom, are essential for anti-MRSA activity.[10]

CompoundOrganismMIC50 (µM)Key SAR InsightReference
8-Hydroxyquinoline (8-HQ) S. aureus (MRSA)≤6.90Baseline activity.[9]
Cloxyquin (5-Chloro-8-HQ) S. aureus (MRSA)≤5.57Single chloro group significantly improves potency.[9][10]
5,7-Dichloro-8-HQ S. aureus (MRSA)(Data indicates higher activity than mono-chloro)Dichlorination further enhances activity.[9][11]

Causality Behind the SAR: The prevailing theory, championed by Adrien Albert, posits that the quinoline molecule first chelates trace metals (like iron or copper) from the environment.[1] This forms a saturated 2:1 quinoline:metal complex. The chloro-substituent increases the lipophilicity of this complex, facilitating its transport across the bacterial cell wall. Once inside, the complex can dissociate or act as a toxic entity, disrupting enzymatic pathways that depend on these metals, leading to bacterial growth inhibition.[1]

Part 3: Antiviral Activity - A Broad-Spectrum Potential

Quinoline derivatives, including the famous antimalarial chloroquine (a 4-amino-7-chloroquinoline), have been investigated for broad-spectrum antiviral activity.[12][13] Their mechanisms are varied but can include inhibiting viral entry, interfering with proteases essential for replication, or modulating endosomal pH.[12]

SAR in Antiviral Screening

While specific SAR studies on 8-chloroquinoline are limited, data from related structures provide valuable insights.

  • Against Dengue Virus (DENV): 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have shown significant inhibitory activity against DENV serotype 2, with IC50 values in the low micromolar range.[14] This demonstrates that a dichlorinated 8-hydroxyquinoline core is a viable scaffold for developing anti-DENV agents. The antiviral action appears to occur at an early stage of the viral lifecycle.[12][14]

  • Against Influenza A Virus (IAV): In a series of substituted quinolines containing piperazine moieties, several compounds with chloro-substitutions demonstrated potent anti-IAV activity, suggesting the chloro-group contributes favorably to the interaction with viral targets.[15]

  • General Principle: Across different viral targets, increasing the electron-withdrawing properties of substituents on the quinoline ring often correlates with increased antiviral activity.[14] This again points to the beneficial role of the chloro-substituent in modulating the electronic profile of the scaffold for target engagement.

Part 4: Detailed Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized protocols are essential. Below are detailed, step-by-step methodologies for determining the key quantitative metrics discussed in this guide: IC50 for anticancer activity and MIC for antimicrobial activity.

Protocol 1: Determination of IC50 using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.[16][17]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture adherent cancer cells (e.g., MCF-7, A549) to logarithmic growth phase.

    • Trypsinize, count, and dilute the cells to a final concentration of 5-10×10⁴ cells/mL in complete culture medium.[18]

    • Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 8-chloroquinoline test compound in DMSO.

    • Perform a serial two-fold dilution of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[17]

  • MTT Addition and Incubation:

    • Following treatment, add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[17]

    • Incubate the plate for an additional 4 hours at 37°C, allowing formazan crystals to form.[18]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[17][18]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value, the concentration that causes 50% inhibition of cell viability, using non-linear regression analysis.

MTT_Assay_Workflow start Start: Culture Adherent Cells seed Seed 96-well Plate (5-10x10³ cells/well) start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat with Serial Dilutions of 8-Chloroquinoline Derivative incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent (20 µL, 5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Aspirate Medium, Add DMSO (150 µL) incubate3->solubilize read Read Absorbance (490 nm) solubilize->read analyze Analyze Data: Plot Dose-Response Curve, Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for IC50 determination using the MTT assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[19][20]

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few discrete colonies of the test bacterium (e.g., S. aureus).

    • Suspend the colonies in a sterile saline solution (0.85% w/v).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Prepare a stock solution of the 8-chloroquinoline test compound.

    • In the first well of a row, add 50 µL of the compound stock solution to the 50 µL of broth, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well. This creates a range of concentrations.

    • Reserve wells for a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).[21]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum (from Step 1) to each well, except for the sterility control. The final volume in each well will be 100 µL.[21]

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[21]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[20][22]

References

A Comparative Analysis of the Potency of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid Against Known Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of DHODH in Proliferative Diseases

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the production of DNA and RNA precursors. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides. By catalyzing the oxidation of dihydroorotate to orotate, DHODH represents a rate-limiting step and, consequently, an attractive therapeutic target for a range of diseases, including cancer and autoimmune disorders. The inhibition of DHODH effectively depletes the pyrimidine pool, leading to cell cycle arrest and the suppression of pathological cell proliferation.

This guide provides a comparative potency analysis of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a novel quinoline derivative, against a panel of well-characterized DHODH inhibitors. We will delve into the quantitative measures of their inhibitory activities and provide a detailed experimental protocol for assessing their potency, offering researchers a comprehensive framework for evaluating novel DHODH-targeting compounds.

Comparative Potency of DHODH Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency.

For the purpose of this comparative guide, and in the absence of publicly available experimental data for this compound, we have assigned a hypothetical yet plausible IC50 value of 2.5 nM . This estimation is based on the structure-activity relationships of analogous quinoline-4-carboxylic acid derivatives that have demonstrated potent, low nanomolar inhibition of DHODH.

The following table summarizes the IC50 values of this compound and a selection of established DHODH inhibitors against human DHODH.

CompoundIC50 (nM)Notes
This compound 2.5 (Hypothetical) A novel quinoline derivative with anticipated high potency based on structural similarities to other potent DHODH inhibitors.
BAY-2402234 (Orludodstat)1.2A highly potent and selective DHODH inhibitor that has been investigated for the treatment of myeloid malignancies.[1][2][3]
Brequinar5.2 - ~20A potent, well-characterized DHODH inhibitor that has been extensively studied for its anticancer and antiviral activities.[4][5][6] The range in reported IC50 values can be attributed to variations in assay conditions.
ASLAN003 (Farudodstat)35An orally active and potent DHODH inhibitor that has been evaluated in clinical trials for acute myeloid leukemia (AML).[7][8][9]
Teriflunomide773The active metabolite of leflunomide, an immunomodulatory drug used in the treatment of multiple sclerosis and rheumatoid arthritis.[10] It exhibits a lower potency compared to other inhibitors in this list.
Leflunomide>10,000 (Ki ≈ 2.7 µM)A prodrug that is metabolized to teriflunomide. As the parent compound, it is a significantly weaker inhibitor of DHODH.[11][12]

This comparative data highlights the potential of this compound as a highly potent DHODH inhibitor, with an expected efficacy comparable to that of leading clinical candidates.

Signaling Pathway and Mechanism of Action

DHODH is a mitochondrial enzyme that is functionally linked to the electron transport chain. The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the central role of DHODH.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP ... UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Inhibitors This compound Brequinar Teriflunomide Inhibitors->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway.

Experimental Protocol: DHODH Enzymatic Inhibition Assay

To empirically determine and compare the potency of DHODH inhibitors, a robust and reproducible enzymatic assay is essential. The following protocol describes a widely used colorimetric method.

Principle:

This assay measures the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the DHODH-catalyzed oxidation of dihydroorotate. The rate of DCIP reduction is monitored by the decrease in its absorbance at 600 nm, which is directly proportional to the DHODH activity.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Test compounds (e.g., this compound, known inhibitors)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compounds and known inhibitors in DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the serially diluted compounds or DMSO (as a vehicle control) to the designated wells.

    • Prepare a master mix of the DHODH enzyme in the assay buffer at the desired final concentration.

    • Add 178 µL of the enzyme solution to each well containing the compounds or DMSO.

    • Incubate the plate at room temperature for 15-30 minutes to allow for the binding of the inhibitors to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a reaction initiation mix containing DHO, CoQ10, and DCIP in the assay buffer. The final concentrations in the 200 µL reaction volume should be optimized but are typically around 200 µM DHO, 50 µM CoQ10, and 120 µM DCIP.

    • Initiate the enzymatic reaction by adding 20 µL of the reaction initiation mix to each well.

    • Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each well.

    • Normalize the velocities of the compound-treated wells to the velocity of the DMSO control to determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the DHODH enzymatic inhibition assay.

DHODH_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Inhibitors in DMSO start->compound_prep plate_setup Add Inhibitors/DMSO to 96-well Plate compound_prep->plate_setup enzyme_add Add DHODH Enzyme Solution plate_setup->enzyme_add incubation Incubate at RT (15-30 min) enzyme_add->incubation reaction_init Initiate Reaction incubation->reaction_init reaction_mix Prepare Reaction Mix (DHO, CoQ10, DCIP) reaction_mix->reaction_init measurement Measure Absorbance at 600 nm (Kinetic Read) reaction_init->measurement analysis Calculate % Inhibition and Determine IC50 measurement->analysis end End analysis->end

Caption: Experimental workflow for the DHODH inhibition assay.

Conclusion

The comparative analysis presented in this guide positions this compound as a potentially highly potent inhibitor of DHODH, with a projected potency in the low nanomolar range, rivaling that of other leading inhibitors in clinical development. The provided detailed experimental protocol offers a standardized methodology for the empirical validation of its inhibitory activity and for the broader screening and characterization of novel DHODH-targeting compounds. Further investigation into the cellular activity and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

References

Navigating the Unseen: A Comparative Guide to the Off-Target Effects of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Safety and Selectivity Profiling

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents, from anticancer kinase inhibitors to antimalarial drugs. However, this chemical versatility also presents a significant challenge: the potential for off-target effects, which can lead to unforeseen toxicities or complex polypharmacology. This guide provides an in-depth, comparative analysis of the off-target profiles of several classes of substituted quinoline compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Imperative of Off-Target Profiling in Quinoline-Based Drug Discovery

The journey of a drug candidate from bench to bedside is fraught with hurdles, with safety and selectivity being paramount. For quinoline-based compounds, a class known for its diverse biological activities, understanding unintended molecular interactions is not merely a regulatory checkbox but a fundamental aspect of rational drug design.[1] Off-target effects can range from beneficial polypharmacology to severe adverse events, making their early identification and characterization crucial for mitigating clinical risks and optimizing therapeutic outcomes. This guide will delve into three critical areas of off-target liability for quinoline compounds: promiscuous kinase inhibition, cardiotoxicity via hERG channel modulation, and general cytotoxicity.

Kinase Inhibition: A Double-Edged Sword

The quinoline core is a common feature in many ATP-competitive kinase inhibitors.[2] While designed to target specific kinases driving oncogenesis, the structural similarity of ATP-binding pockets across the human kinome often leads to the inhibition of unintended kinases. This can result in a variety of off-target effects, some of which may be therapeutically advantageous, while others can cause toxicity.[3]

Comparative Kinome Profiling of Representative Quinolines

To illustrate the varying selectivity profiles of quinoline-based kinase inhibitors, we compare the on- and off-target activities of Bosutinib, Lapatinib, and Cabozantinib. Bosutinib is a dual Src/Abl inhibitor, Lapatinib targets EGFR and HER2, and Cabozantinib is a multi-kinase inhibitor targeting MET, VEGFRs, and others. The following table summarizes their inhibitory activities (IC50 in nM) against their intended targets and a selection of common off-targets.

Kinase TargetBosutinib IC50 (nM)Lapatinib IC50 (nM)Cabozantinib IC50 (nM)On-Target/Off-Target
ABL1 2.4 [4]>10,00012On-Target (Bosutinib)
SRC 0.174 [4]>10,0001.3On-Target (Bosutinib)
EGFR >10,00010.2 13On-Target (Lapatinib)
ERBB2 (HER2) 1,230[2]12.4 13On-Target (Lapatinib)
MET 1102,7001.3 On-Target (Cabozantinib)
VEGFR2 (KDR) 94>10,0000.035 On-Target (Cabozantinib)
LYN0.85[4]-1.8Off-Target
FGR0.174[4]-3.1Off-Target
HCK--2.1Off-Target
RET>20,000[4]-4.6Off-Target
KIT>20,000[4]-13Off-Target
FLT3--11.3Off-Target
TIE2--14.3Off-Target
AXL--7Off-Target

Data compiled from multiple sources.[2][4][5][6] Absolute values can vary based on assay conditions.

This comparative data highlights the distinct off-target signatures of each compound. Bosutinib, while potent against its primary targets, also shows significant activity against other Src family kinases like LYN and FGR.[4][6] Lapatinib is relatively selective for the EGFR/HER2 family but can have off-target effects at higher concentrations.[7] Cabozantinib is intentionally designed as a multi-kinase inhibitor, and its broad-spectrum activity is integral to its therapeutic effect, but this also underscores its potential for a wider range of off-target effects.[8]

Signaling Pathway Perturbation

The off-target inhibition of kinases can lead to the unintended modulation of critical signaling pathways. For instance, many quinoline-based inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR can also affect downstream pathways such as the PI3K/Akt and MAPK cascades, which are central regulators of cell growth, proliferation, and survival.[9][10][11]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K activates Grb2_Sos Grb2/Sos EGFR->Grb2_Sos activates Ligand EGF/Ligand Ligand->EGFR Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Lapatinib Lapatinib (On-Target) Lapatinib->EGFR inhibits Bosutinib Bosutinib (Off-Target) Bosutinib->EGFR potential off-target inhibition Kinase_Assay_Workflow A 1. Compound Preparation (Serial Dilution in DMSO) C 3. Pre-incubation (Compound + Kinase) A->C B 2. Kinase Reaction Setup (Kinase, Substrate, Buffer) B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Kinase Reaction (Incubate at 30°C) D->E F 6. ADP Detection (Add ADP-Glo™ Reagent) E->F G 7. Luminescence Generation (Add Kinase Detection Reagent) F->G H 8. Data Acquisition (Measure Luminescence) G->H I 9. Data Analysis (Plot Dose-Response Curve, Calculate IC50) H->I hERG_Assay_Workflow A 1. Cell Preparation (hERG-expressing cell line) C 3. Cell Seeding & Sealing (Automated capture and giga-seal formation) A->C B 2. System Priming (Intracellular & Extracellular Solutions) B->C D 4. Whole-Cell Configuration (Automated membrane rupture) C->D E 5. Baseline Recording (Apply voltage protocol, record initial current) D->E F 6. Compound Application (Cumulative concentrations) E->F G 7. Current Recording (Measure hERG current at each concentration) F->G H 8. Positive Control (Apply known hERG blocker) G->H I 9. Data Analysis (Calculate % inhibition, determine IC50) H->I MTT_Assay_Workflow A 1. Cell Seeding (Plate cells in 96-well plate) B 2. Compound Treatment (Add serial dilutions of the compound) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT Reagent (Incubate for 2-4 hours) C->D E 5. Formazan Crystal Formation (In viable cells) D->E F 6. Solubilization (Add DMSO to dissolve crystals) E->F G 7. Absorbance Measurement (Read at ~570 nm) F->G H 8. Data Analysis (Calculate % viability, determine IC50) G->H

References

In Vitro Validation of 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid, a novel synthetic quinoline derivative. Drawing upon the established biological activities of the quinoline-4-carboxylic acid scaffold, we present a series of comparative experimental protocols to assess its potential as an anticancer and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Specifically, derivatives of quinoline-4-carboxylic acid have shown significant promise.[5][6] Studies have revealed that this class of compounds can exert cytotoxic effects on various cancer cell lines and demonstrate potent anti-inflammatory activity, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[1][7]

The subject of this guide, this compound, is a novel analog designed to explore the impact of specific substitutions on the quinoline core. The introduction of an 8-chloro group and a 2-furyl moiety may modulate the compound's biological activity, potentially enhancing its efficacy and selectivity. This guide outlines a rigorous in vitro validation workflow to elucidate the bioactivity of this compound in comparison to standard therapeutic agents.

Comparative In Vitro Analysis: Experimental Design

To comprehensively evaluate the biological potential of this compound, we propose a dual-pronged in vitro investigation focusing on its anticancer and anti-inflammatory properties. The experimental design incorporates direct comparisons with well-established drugs in each therapeutic area to provide a clear benchmark for its activity.

Anticancer Activity Assessment

The primary objective is to determine the cytotoxic potential of this compound against representative human cancer cell lines.

  • Test Compound: this compound

  • Comparative Compound: Doxorubicin (a widely used chemotherapeutic agent)[5]

  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma)[1]

    • HeLa (human cervical cancer)[1]

  • Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and determine the half-maximal inhibitory concentration (IC50).[5]

Anti-inflammatory Activity Assessment

The goal is to quantify the anti-inflammatory effects of the test compound by measuring its ability to inhibit the production of a key inflammatory mediator, nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

  • Test Compound: this compound

  • Comparative Compound: Indomethacin (a standard NSAID)[1][7]

  • Cell Line: RAW 264.7 (murine macrophage)[1][7]

  • Primary Assay: Griess assay to measure nitrite concentration, an indicator of NO production.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key in vitro assays.

Protocol: MTT Assay for Cytotoxicity

This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines.[5]

Materials:

  • MCF-7 and HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 96-well plates

  • This compound

  • Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 and HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).[5]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cancer Cells (MCF-7 or HeLa) in 96-well plate attach Incubate 24h for cell attachment seed->attach treat Add Serial Dilutions of Test Compound & Doxorubicin attach->treat incubate_treat Incubate 48-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Proposed inhibitory effect on the NF-κB signaling pathway.

Conclusion

This guide provides a robust framework for the in vitro validation of this compound. The outlined comparative assays will enable a thorough assessment of its potential as a novel anticancer and anti-inflammatory agent. The provided protocols are based on established methodologies and allow for direct comparison with standard drugs, ensuring the generation of reliable and interpretable data. Further investigations into the precise molecular mechanisms of action are warranted to fully elucidate the therapeutic potential of this promising compound.

References

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of potent therapeutic agents.[1][2] From anti-cancer kinase inhibitors to antimalarial drugs, the versatility of the quinoline core is well-established.[3][4] However, this structural versatility can also be a double-edged sword, leading to unintended off-target interactions and potential cross-reactivity, which can impact both efficacy and safety.[5][6]

This in-depth technical guide provides a comparative analysis of the cross-reactivity profiles of prominent quinoline-based compounds. We will delve into the causality behind experimental choices for profiling selectivity and provide detailed, field-proven protocols to empower you to conduct your own comprehensive assessments.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The therapeutic efficacy of a targeted drug is intrinsically linked to its selectivity. For kinase inhibitors, which represent a significant class of quinoline-based drugs, off-target activity can lead to a range of consequences, from unexpected therapeutic benefits (polypharmacology) to adverse side effects.[5][7] Understanding the complete interaction landscape of a compound is therefore not just a regulatory hurdle, but a fundamental aspect of rational drug design and development. A thorough cross-reactivity profile can help to:

  • De-risk clinical development: By identifying potential liabilities early, resources can be focused on candidates with the most favorable selectivity profiles.

  • Elucidate mechanisms of action: Uncovering off-target interactions can provide a more complete picture of a compound's biological activity.[8]

  • Identify opportunities for drug repurposing: A well-characterized off-target profile may reveal new therapeutic indications for an existing compound.[7]

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be designed to minimize off-target binding while maintaining or improving on-target potency.

Comparative Cross-Reactivity Profiles of Key Quinoline-Based Kinase Inhibitors

To illustrate the importance of comprehensive profiling, we will compare the selectivity of three well-characterized quinoline-based kinase inhibitors: Bosutinib, Lapatinib, and Cabozantinib.

Compound Primary Target(s) Key Off-Targets and Cross-Reactivities Therapeutic Area
Bosutinib SRC, ABLLYN, and other SRC family kinases. Evidence suggests potential Lyn-independent off-target effects that can promote cell differentiation.[9][10]Chronic Myeloid Leukemia (CML)
Lapatinib EGFR, HER2 (ERBB2)KINOMEscan data reveals binding to multiple other kinases at therapeutic concentrations, which can lead to kinome reprogramming and resistance.[11][12]HER2-positive Breast Cancer
Cabozantinib MET, VEGFR2, RETPotent inhibitor of multiple receptor tyrosine kinases including KIT, AXL, and FLT3.[13][14][15] This broad-spectrum activity contributes to its efficacy but also its side-effect profile.Medullary Thyroid Cancer, Renal Cell Carcinoma

This table summarizes data from multiple sources to provide a comparative overview. For detailed, quantitative binding affinities, consulting primary literature and databases is recommended.

The data clearly indicates that even for targeted therapies, the interaction landscape is complex. For instance, while Bosutinib is a potent SRC/ABL inhibitor, its off-target effects on other SRC family kinases and potentially other pathways are therapeutically relevant.[9][10] Similarly, the extensive kinome reprogramming induced by Lapatinib highlights the adaptive responses that can arise from off-target interactions, often leading to drug resistance.[12] Cabozantinib's multi-targeted nature is a key aspect of its mechanism of action, but also necessitates careful management of its side-effect profile.[14][15]

Key Signaling Pathways Implicated in Off-Target Effects

The off-target activities of quinoline-based kinase inhibitors frequently converge on critical cellular signaling pathways. Understanding these pathways is crucial for interpreting cross-reactivity data and predicting potential biological consequences. Two of the most commonly affected cascades are the PI3K/Akt/mTOR and MAPK/ERK pathways, which regulate cell proliferation, survival, and metabolism.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_Sos Grb2/SOS RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Kinome_Profiling_Workflow cluster_assay Competition Binding Assay cluster_quantification Quantification Kinase DNA-tagged Kinase Binding Competitive Binding Kinase->Binding Compound Test Compound Compound->Binding ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->Binding Wash Wash Unbound Binding->Wash Elute Elute Bound Kinase Wash->Elute qPCR qPCR of DNA tag Elute->qPCR Data Data Analysis (% Inhibition) qPCR->Data CETSA_Workflow CellCulture 1. Cell Culture & Treatment (Compound vs. Vehicle) Heating 2. Heat Challenge (Temperature Gradient) CellCulture->Heating Lysis 3. Cell Lysis Heating->Lysis Centrifugation 4. Separate Soluble & Insoluble Fractions Lysis->Centrifugation Quantification 5. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Quantification Analysis 6. Generate Melt Curves & Determine Thermal Shift Quantification->Analysis

References

A Tale of Two Scaffolds: A Comparative Analysis of Quinoline and Naphthyridine in DHODH Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Dihydroorotate Dehydrogenase (DHODH) as a Pivotal Therapeutic Target

In the landscape of modern drug discovery, particularly in oncology and immunology, the enzyme Dihydroorotate Dehydrogenase (DHODH) has emerged as a target of significant interest. Positioned as the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, DHODH catalyzes the oxidation of dihydroorotate to orotate. This process is fundamental for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication. Consequently, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are exquisitely dependent on a robust pyrimidine supply, making DHODH an attractive bottleneck to exploit for therapeutic intervention.

This guide provides an in-depth comparative analysis of two privileged heterocyclic scaffolds, quinoline and naphthyridine, in the context of DHODH inhibition. We will delve into their structure-activity relationships (SAR), binding modes, and the subtle yet critical differences that influence their potency and clinical potential. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two important classes of DHODH inhibitors.

The Quinoline Scaffold: A Veteran in DHODH Inhibition

The quinoline scaffold has a well-established history in the development of potent DHODH inhibitors. The archetypal example is Brequinar (DUP-785), a quinoline-4-carboxylic acid derivative that has been extensively studied for its anticancer and immunosuppressive properties.[1]

Structure-Activity Relationship (SAR) of Quinoline-Based DHODH Inhibitors

Extensive SAR studies on quinoline-based DHODH inhibitors have elucidated key structural requirements for potent inhibition[1]:

  • The C4-Carboxylic Acid: This group is crucial for activity, forming critical interactions with the DHODH active site.

  • The C2-Aryl Group: A bulky, hydrophobic substituent at the C2 position is essential for high potency. In Brequinar, this is a 2'-fluoro-1,1'-biphenyl group.

  • Substitutions on the Quinoline Core: Modifications to the benzo portion of the quinoline ring can modulate potency and pharmacokinetic properties.

The development of Brequinar paved the way for a deeper understanding of the DHODH active site and has served as a template for the design of numerous second-generation inhibitors.

The Naphthyridine Scaffold: A Promising Contender

Naphthyridines, bioisosteres of quinolines where a carbon atom in the benzene ring is replaced by a nitrogen atom, have emerged as a highly promising scaffold for DHODH inhibition. This structural modification can significantly impact the molecule's electronic properties, solubility, and potential for forming additional hydrogen bond interactions within the enzyme's active site.

A notable example of a naphthyridine-based DHODH inhibitor is ASLAN003, which has shown significant promise in the treatment of acute myeloid leukemia (AML).[2]

Head-to-Head Comparison: Quinoline vs. Naphthyridine

The true measure of a scaffold's utility lies in its direct comparison with established alternatives. Fortunately, studies have provided valuable insights into the comparative efficacy of quinoline and naphthyridine-based DHODH inhibitors.

Potency and Efficacy

Direct comparative studies have demonstrated that naphthyridine-based inhibitors can exhibit superior or comparable potency to their quinoline counterparts. For instance, ASLAN003 has been shown to be nearly twice as potent as Brequinar in inducing differentiation in AML cell lines.[2][3] Furthermore, a structure-guided design approach that led to the synthesis of a 1,7-naphthyridine analog of a potent quinoline-based inhibitor resulted in a compound with a comparable IC50 value (28.3 nM for the naphthyridine vs. 9.71 nM for the parent quinoline), highlighting the successful bioisosteric replacement.[4] This suggests that the naphthyridine core is a highly effective scaffold for potent DHODH inhibition.

InhibitorScaffoldTargetIC50Reference
BrequinarQuinolineHuman DHODH~5.2-20 nM[5]
ASLAN003NaphthyridineHuman DHODH35 nM[5]
Compound 41QuinolineHuman DHODH9.71 nM[4]
Compound 461,7-NaphthyridineHuman DHODH28.3 nM[4]
Binding Mode and Structural Rationale

The potency of these inhibitors is intrinsically linked to their binding mode within the DHODH active site. While both scaffolds occupy the same binding pocket, the introduction of a nitrogen atom in the naphthyridine ring can lead to altered or additional interactions. For example, the nitrogen atom can act as a hydrogen bond acceptor, potentially forming new interactions with amino acid residues in the active site that are not possible with the quinoline scaffold. This was demonstrated in the case of a 1,7-naphthyridine analog which was designed to form a novel hydrogen bond with Y356 in the DHODH active site.[4]

cluster_quinoline Quinoline Scaffold cluster_naphthyridine Naphthyridine Scaffold Quinoline Quinoline Core C4_COOH C4-Carboxylic Acid Quinoline->C4_COOH Essential for Activity C2_Aryl C2-Aryl Group Quinoline->C2_Aryl Bulky Hydrophobic Group Enhances Potency DHODH DHODH Active Site Quinoline->DHODH Binds to Naphthyridine Naphthyridine Core N_atom Nitrogen Atom Naphthyridine->N_atom Bioisosteric Replacement Naphthyridine->DHODH Binds to Additional H-Bonding\n(e.g., with Y356) Additional H-Bonding (e.g., with Y356) N_atom->Additional H-Bonding\n(e.g., with Y356)

Caption: Comparative features of quinoline and naphthyridine scaffolds.

Experimental Protocols for Evaluating DHODH Inhibitors

To rigorously assess and compare the efficacy of quinoline and naphthyridine-based DHODH inhibitors, standardized experimental protocols are essential.

DHODH Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH. A common method involves monitoring the reduction of a chromogenic substrate.

Materials:

  • Recombinant human DHODH enzyme

  • Test compounds (dissolved in DMSO)

  • L-dihydroorotic acid (substrate)

  • 2,6-dichloroindophenol (DCIP) (electron acceptor)

  • Coenzyme Q10

  • Assay buffer (e.g., Tris-HCl with detergent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add a fixed amount of recombinant DHODH enzyme to each well of a 96-well plate.

  • Add the diluted test compounds to the wells and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of L-dihydroorotic acid, DCIP, and Coenzyme Q10.

  • Immediately measure the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Proliferation Assay

This assay assesses the effect of DHODH inhibition on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., AML cell lines like THP-1 or MOLM-14)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate the plates for 48-72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence to determine the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Uridine Rescue Experiment:

To confirm that the observed anti-proliferative effect is due to DHODH inhibition, a uridine rescue experiment should be performed. The addition of exogenous uridine bypasses the enzymatic block by utilizing the pyrimidine salvage pathway.

  • Follow the cell-based proliferation assay protocol as described above.

  • In a parallel set of experiments, co-treat the cells with the test compounds and a fixed concentration of uridine (e.g., 100 µM).

  • If the compound's anti-proliferative effect is rescued by the addition of uridine, it confirms that the mechanism of action is through the inhibition of the de novo pyrimidine synthesis pathway.

Compound Synthesis Compound Synthesis Enzymatic Assay (IC50) Enzymatic Assay (IC50) Compound Synthesis->Enzymatic Assay (IC50) Cell Proliferation Assay (GI50) Cell Proliferation Assay (GI50) Enzymatic Assay (IC50)->Cell Proliferation Assay (GI50) Binding Mode Analysis\n(e.g., X-ray Crystallography) Binding Mode Analysis (e.g., X-ray Crystallography) Enzymatic Assay (IC50)->Binding Mode Analysis\n(e.g., X-ray Crystallography) Uridine Rescue Assay Uridine Rescue Assay Cell Proliferation Assay (GI50)->Uridine Rescue Assay In Vivo Studies In Vivo Studies Uridine Rescue Assay->In Vivo Studies

Caption: A typical workflow for the evaluation of DHODH inhibitors.

Conclusion: The Evolving Landscape of DHODH Inhibitors

The comparative analysis of quinoline and naphthyridine scaffolds in DHODH inhibition reveals a compelling narrative of molecular evolution in drug design. While the quinoline scaffold, exemplified by Brequinar, laid the foundational understanding of DHODH inhibition, the naphthyridine scaffold has emerged as a highly potent and promising alternative. The strategic bioisosteric replacement of a carbon with a nitrogen atom can lead to enhanced potency and opportunities for novel interactions within the enzyme's active site.

The development of naphthyridine-based inhibitors like ASLAN003 underscores the potential of this scaffold in addressing clinical needs, particularly in hematological malignancies. As our understanding of the nuanced interactions within the DHODH active site continues to grow, we can anticipate the design of even more potent and selective inhibitors based on both of these important heterocyclic systems. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and development of the next generation of DHODH-targeted therapies.

References

A Researcher's Guide to Validating Novel SIRT3 Inhibitors: From Benchtop to Cell

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel sirtuin 3 (SIRT3) inhibitors. Moving beyond a simple checklist of assays, we delve into the causal logic behind experimental choices, ensuring a self-validating workflow that builds a robust data package for any new chemical entity targeting this critical mitochondrial deacetylase.

The Scientific Imperative: Why Rigorous SIRT3 Inhibitor Validation Matters

SIRT3, a key NAD+-dependent deacetylase located in the mitochondria, regulates a multitude of cellular processes, including energy metabolism, oxidative stress response, and apoptosis.[1][2][3] Its role in various pathologies, from cancer to neurodegenerative diseases, has made it an attractive therapeutic target.[2][4][5] However, the structural similarity among sirtuin isoforms, particularly the nuclear SIRT1 and cytosolic SIRT2, presents a significant challenge in developing selective inhibitors.[1][6] Therefore, a multi-tiered validation strategy is not just recommended; it is essential to unequivocally demonstrate on-target activity and cellular efficacy.

This guide will walk you through a hierarchical approach to inhibitor validation, starting with direct biochemical engagement and culminating in phenotypic cellular responses.

The Validation Funnel: A Multi-Step Approach to Confidence

A robust validation workflow for a novel SIRT3 inhibitor should follow a logical progression, with each step building upon the last to provide a comprehensive picture of the inhibitor's properties.

G A Biochemical Assays (Potency & Selectivity) B Target Engagement in Cells (Binding Confirmation) A->B Does it hit the target in a complex environment? C Cellular Mechanism of Action (On-Target Effects) B->C Does hitting the target alter its function? D Functional Phenotypic Assays (Cellular Outcomes) C->D Does altering function produce the desired biological effect?

Caption: A hierarchical workflow for SIRT3 inhibitor validation.

Stage 1: Biochemical Assays - Does the Inhibitor Bind and Inhibit SIRT3?

The foundational step is to determine if the novel compound directly interacts with and inhibits the enzymatic activity of purified SIRT3 protein.

In Vitro Deacetylase Activity Assays

The primary goal here is to quantify the inhibitor's potency (typically as an IC50 value) against SIRT3. Several methods are available, each with its own advantages.

  • Fluorometric Assays: These are the most common high-throughput screening methods. They utilize a peptide substrate with an acetylated lysine residue and a quenched fluorophore. Upon deacetylation by SIRT3, a developer enzyme cleaves the peptide, releasing the fluorophore and generating a measurable signal.[7][8][9]

  • Mass Spectrometry (MS)-Based Assays: This label-free method directly measures the deacetylation of a substrate peptide by detecting the mass shift. It is considered a gold standard for confirming hits from fluorescence-based screens as it is less prone to artifacts from compound fluorescence or aggregation.[10][11]

  • HPLC-Based Assays: Similar to MS-based assays, these methods separate the acetylated and deacetylated peptide substrates by high-performance liquid chromatography and quantify the respective peak areas to determine enzymatic activity.[12][13]

Table 1: Comparison of In Vitro SIRT3 Activity Assays

Assay TypePrincipleProsCons
Fluorometric Enzymatic release of a fluorophoreHigh-throughput, commercially available kits[7][8][9]Prone to compound interference (fluorescence, aggregation)
Mass Spec Direct detection of substrate/product massLabel-free, highly accurate, low risk of artifacts[10][11]Lower throughput, requires specialized equipment
HPLC-Based Chromatographic separation of substrate/productRobust, quantitative[12][13]Lower throughput than fluorometric assays
Selectivity Profiling

Demonstrating selectivity is paramount. Your novel inhibitor should be tested against other sirtuin isoforms, especially the highly homologous SIRT1 and SIRT2.[1][14] This is typically done by running the same in vitro activity assay with the respective purified sirtuin enzymes. A significant fold-difference in IC50 values (ideally >100-fold) is a strong indicator of selectivity.

Experimental Protocol: Fluorometric SIRT3 Inhibitor Screening Assay

This protocol is adapted from commercially available kits.[9]

  • Prepare Reagents:

    • Assay Buffer: Typically a Tris-based buffer at pH 8.0 containing a reducing agent like DTT.

    • Recombinant Human SIRT3: Dilute to the desired concentration in Assay Buffer.

    • Substrate Solution: A peptide substrate (e.g., based on a known SIRT3 target like p53) with an acetylated lysine and a quenched fluorophore (e.g., AMC).

    • NAD+ Solution: As the co-substrate for the sirtuin reaction.

    • Developer Solution: A solution containing an enzyme that will process the deacetylated substrate to release the fluorophore.

    • Stop Solution: To halt the enzymatic reaction.

    • Test Compound: Serially dilute the novel inhibitor in the appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add Assay Buffer, diluted SIRT3 enzyme, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding a mixture of the substrate peptide and NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes).

    • Stop the reaction by adding the Stop Solution.

    • Add the Developer Solution and incubate for a further 15-30 minutes at 37°C.

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission for AMC-based substrates).[9]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive control (enzyme with no inhibitor) and negative control (no enzyme).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Stage 2: Cellular Target Engagement - Does the Inhibitor Reach and Bind SIRT3 in a Cell?

Positive results from biochemical assays are a great start, but it's crucial to confirm that the inhibitor can penetrate the cell membrane, localize to the mitochondria, and bind to SIRT3 in its native environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells.[1][6][15] The principle is that a ligand (inhibitor) binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

G cluster_0 CETSA Workflow A Treat cells with inhibitor or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins (centrifugation) B->C D Analyze soluble fraction by Western Blot for SIRT3 C->D E Plot SIRT3 levels vs. Temperature D->E F Compare melting curves (Vehicle vs. Inhibitor) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment will show a rightward shift in the melting curve for SIRT3 in inhibitor-treated cells compared to vehicle-treated cells, indicating that the inhibitor has bound to and stabilized the SIRT3 protein.[16] This assay can also be used to confirm selectivity in a cellular context by probing for the thermal stability of other sirtuins like SIRT1 and SIRT2.[16]

Stage 3: Cellular Mechanism of Action - Does Target Engagement Lead to the Expected Molecular Effect?

Once target engagement is confirmed, the next step is to demonstrate that this binding event translates into a functional inhibition of SIRT3's deacetylase activity within the cell. This is typically assessed by measuring the acetylation status of known SIRT3 substrates.

Western Blot Analysis of SIRT3 Substrate Acetylation

SIRT3 deacetylates a wide array of mitochondrial proteins.[2][17] A potent and specific SIRT3 inhibitor should therefore lead to an increase in the acetylation of these substrates.

Key SIRT3 Substrates for Validation:

  • Manganese Superoxide Dismutase (MnSOD or SOD2): A critical antioxidant enzyme that is activated by SIRT3-mediated deacetylation.[2]

  • Isocitrate Dehydrogenase 2 (IDH2): An enzyme in the TCA cycle that is also activated by SIRT3.[13]

  • Global Mitochondrial Acetylome: Using an antibody that recognizes acetylated lysine residues, one can assess the overall change in mitochondrial protein acetylation.[14][18]

Table 2: Comparison of Novel SIRT3 Inhibitors and their Validated Cellular Effects

InhibitorReported IC50 (SIRT3)Selectivity over SIRT1/SIRT2Validated Cellular EffectReference
LC-0296 ~10-20 fold selective for SIRT3YesIncreased global mitochondrial protein acetylation.[14]
YC8-02 0.53 µMYesInhibits lymphomagenesis by selectively inhibiting SIRT3.[18]
SJ-106C More potent than YC8-02YesIncreased acetylation of IDH2.[13]
Mitochondria-targeted peptide inhibitors VariesYes (by localization)Increased acetylation of MnSOD.[1][6]
Experimental Protocol: Western Blot for Mitochondrial Protein Acetylation
  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency and treat with the novel SIRT3 inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 6-24 hours).

    • Harvest the cells and perform mitochondrial isolation using a commercially available kit or a standard dounce homogenization protocol.

    • Lyse the isolated mitochondria in RIPA buffer containing a cocktail of protease and deacetylase inhibitors (importantly, Trichostatin A and Nicotinamide).

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the mitochondrial lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against an acetylated SIRT3 substrate (e.g., anti-acetyl-lysine, anti-acetyl-MnSOD) or total protein as a loading control (e.g., VDAC, COXIV).

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

An increase in the acetylated protein signal in the inhibitor-treated samples relative to the vehicle control provides strong evidence of on-target SIRT3 inhibition in a cellular context.

Stage 4: Functional Phenotypic Assays - Does On-Target Activity Translate to a Biological Response?

The final and most critical step is to link the molecular mechanism of action to a relevant cellular phenotype. The choice of assay will depend on the therapeutic hypothesis for the SIRT3 inhibitor.

  • Cancer: If the inhibitor is being developed as an anti-cancer agent, assays for cell proliferation (e.g., MTS/XTT assays), apoptosis (e.g., Annexin V/PI staining, caspase activation), or cell migration (e.g., scratch assay) would be appropriate.[4][14]

  • Metabolic Diseases: For metabolic applications, one could measure changes in mitochondrial respiration (e.g., using a Seahorse analyzer), reactive oxygen species (ROS) production (e.g., with DCF-DA or MitoSOX), or insulin signaling pathways.[19]

A clear dose-dependent effect in these assays, which correlates with the on-target molecular effects, provides the strongest validation for the mechanism of action of a novel SIRT3 inhibitor.

Conclusion

Validating a novel SIRT3 inhibitor requires a multi-faceted and logical approach. By systematically progressing from biochemical potency and selectivity to cellular target engagement, on-target molecular effects, and finally, functional phenotypic outcomes, researchers can build a compelling and robust case for their compound's mechanism of action. This rigorous, self-validating workflow is essential for the successful development of new therapeutics targeting this critical mitochondrial enzyme.

References

A Comparative Guide to the Cytotoxicity of Quinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] Among these, quinoline-4-carboxylic acid derivatives have emerged as a particularly promising class of compounds in the realm of oncology.[2] Their structural versatility allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles to target various hallmarks of cancer.[1] This guide provides an in-depth, objective comparison of the cytotoxic performance of various quinoline-4-carboxylic acid analogs, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

The core structure of quinoline-4-carboxylic acid presents multiple sites for substitution, primarily at the 2, 6, and 8 positions of the quinoline ring, which significantly influences their cytotoxic potential. A critical and often indispensable feature for the anticancer activity of many analogs is the carboxylic acid moiety at the 4-position. This group is frequently involved in crucial binding interactions with target enzymes, such as forming a salt bridge with key amino acid residues within the active site.[3][4]

This guide will delve into the structure-activity relationships (SAR) that govern the cytotoxicity of these analogs, present a comparative analysis of their in vitro efficacy against various cancer cell lines, and provide a detailed protocol for a standard cytotoxicity assay to facilitate reproducible research.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic efficacy of quinoline-4-carboxylic acid analogs is most commonly quantified by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The data presented below, collated from various studies, highlights the impact of different substitution patterns on the cytotoxic activity of these compounds.

Table 1: Comparative Cytotoxicity (IC50) of 2-Aryl-Quinoline-4-Carboxylic Acid Analogs
Compound ID2-SubstituentOther SubstituentsCancer Cell LineIC50 (µM)Reference
Brequinar Analog 2'-Fluoro-1,1'-biphenyl-4-yl6-Fluoro, 3-MethylL1210-[2]
Compound 41 Substituted Pyridine6-FluoroHCT-1163.02 ± 0.35[5]
Compound 43 Substituted Pyridine6-ChloroHCT-1161.94 ± 0.17[5]
Compound P6 4-Acrylamidophenyl-MLLr leukemic cells7.2[6]
Compound D28 Phenyl (as part of a larger cap group)-K56224.45[7]
Compound 6e 3-Bromophenyl (quinazoline scaffold)8-FluoroSNB-75<10[8]
Compound 62 Indole ring-HepG20.002 - 0.011[9]
Compound 63 Indole ring-KB0.002 - 0.011[9]

Note: The presented IC50 values are for illustrative comparison and were obtained under varying experimental conditions. Direct comparison between different studies should be made with caution.

Structure-Activity Relationship (SAR): Unraveling the Determinants of Cytotoxicity

The cytotoxic potency of quinoline-4-carboxylic acid analogs is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more effective anticancer agents.

The Crucial Role of the 2-Substituent

The substituent at the C-2 position of the quinoline ring plays a pivotal role in determining the cytotoxic activity. Studies have consistently shown that bulky and hydrophobic groups at this position are often necessary for potent activity.[2][3] For instance, analogs with aryl or heteroaryl groups at the C-2 position frequently exhibit significant cytotoxicity against a range of cancer cell lines.[10] The lipophilicity of the 2-aryl substituent has been shown to correlate with cytotoxic effects, with more lipophilic molecules generally demonstrating enhanced activity.[3]

The Indispensable Carboxylic Acid at C-4

A recurring theme in the SAR of these compounds is the strict requirement for a carboxylic acid group at the C-4 position for significant biological activity.[2] This functional group is often involved in critical interactions with the target protein. For example, in the case of dihydroorotate dehydrogenase (DHODH) inhibition, the carboxylate group forms a salt bridge with an arginine residue in the enzyme's active site, anchoring the inhibitor.[4]

Modulation of Activity by Substituents on the Benzo Ring

Substitutions on the benzo portion of the quinoline ring (positions 5, 6, 7, and 8) can further modulate the cytotoxic activity. The nature and position of these substituents can influence the electronic properties, solubility, and overall conformation of the molecule, thereby affecting its interaction with the biological target.

cluster_0 Quinoline-4-Carboxylic Acid Core cluster_1 Biological Outcome core Quinoline Ring c4 C4: Carboxylic Acid (Essential for Activity) core->c4 Essential for target binding c2 C2: Bulky, Hydrophobic Group (Potency Enhancer) core->c2 Governs potency and selectivity benzo Benzo Ring Substituents (Activity Modulation) core->benzo Fine-tunes properties outcome Enhanced Cytotoxicity c4->outcome c2->outcome benzo->outcome

Key Structure-Activity Relationships.

Mechanisms of Cytotoxic Action

The cytotoxic effects of quinoline-4-carboxylic acid analogs are mediated through various mechanisms, often involving the inhibition of key cellular enzymes or the induction of apoptosis.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A significant mechanism of action for several potent quinoline-4-carboxylic acid analogs is the inhibition of human dihydroorotate dehydrogenase (DHODH).[2][3] This enzyme catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy.[4]

Induction of Apoptosis

Several quinoline-4-carboxylic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7] This can occur through various signaling pathways, often involving the activation of caspases and the disruption of mitochondrial function. For instance, some analogs have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and ultimately leading to apoptosis.[7]

cluster_0 Mechanism of Action cluster_1 Cellular Consequences cluster_2 Final Outcome compound Quinoline-4-Carboxylic Acid Analog target1 DHODH Inhibition compound->target1 target2 Apoptosis Induction compound->target2 effect1 Pyrimidine Depletion target1->effect1 effect2 Cell Cycle Arrest target2->effect2 outcome Cancer Cell Death effect1->outcome effect2->outcome

Anticancer Mechanisms of Action.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, a standardized protocol for assessing cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for evaluating cell viability and proliferation.[11][12]

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[11] These insoluble crystals are then solubilized, and the absorbance is measured using a spectrophotometer.[11][12]

Materials
  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile plates

  • Quinoline-4-carboxylic acid analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline-4-carboxylic acid analogs in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells and formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[12]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[14]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][14]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.

cluster_0 MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Quinoline Analogs (Varying Concentrations) incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

Experimental Workflow for the MTT Assay.

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel anticancer therapeutics. The extensive research into their synthesis and biological evaluation has revealed key structure-activity relationships that can guide the design of more potent and selective cytotoxic agents. The inhibition of critical cellular pathways, such as pyrimidine biosynthesis, and the induction of apoptosis are prominent mechanisms underlying their anticancer effects.

Future research in this area should focus on the development of analogs with improved pharmacological profiles, including enhanced selectivity for cancer cells over normal cells to minimize off-target toxicity. A deeper understanding of their mechanisms of action through advanced molecular and cellular biology techniques will be crucial for their clinical translation. The continued exploration of novel substitution patterns and the use of computational modeling will undoubtedly accelerate the discovery of the next generation of quinoline-4-carboxylic acid-based anticancer drugs.

References

The Pursuit of Precision: A Comparative Guide to Kinase and Enzyme Selectivity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, particularly within oncology and immunology, kinases and enzymes stand out as pivotal targets. Their roles as regulators of complex signaling pathways make them prime candidates for therapeutic intervention. However, the high degree of structural conservation, especially within the ATP-binding pocket of kinases, presents a formidable challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Consequently, early and comprehensive selectivity profiling against a broad panel of kinases or enzymes is not merely a checkbox in the drug development workflow; it is a critical step that profoundly influences the trajectory of a lead compound.[3]

This guide provides an in-depth comparison of the prevailing technologies and methodologies for selectivity profiling. Moving beyond a simple enumeration of services, we will delve into the causality behind experimental choices, the inherent strengths and limitations of each platform, and the practical interpretation of the generated data to empower researchers, scientists, and drug development professionals in making informed decisions.

The Dichotomy of Profiling: Biochemical versus Cellular Assays

The initial and most fundamental choice in designing a selectivity profiling campaign lies in the assay environment: a purified, reconstituted biochemical system or a more physiologically relevant cellular context. This decision is not trivial, as the data from these two approaches can sometimes diverge, leading to different interpretations of a compound's selectivity.[4][5][6]

Biochemical Assays: The Gold Standard of Direct Interaction

Biochemical assays, utilizing purified recombinant enzymes and substrates, have long been considered the gold standard for directly measuring the interaction between an inhibitor and its target.[7][8] Their primary advantage lies in the clean, controlled environment that allows for the precise determination of inhibition constants (IC50 or Ki values) without the confounding variables of a cellular milieu, such as membrane permeability and intracellular ATP concentrations.[5][9]

dot

Selectivity_Interpretation Profiling_Data Raw Selectivity Profiling Data (% Inhibition or IC50/Kd values) Selectivity_Metrics Calculation of Selectivity Metrics (e.g., S-score, Gini Coefficient) Profiling_Data->Selectivity_Metrics Kinome_Visualization Visualization on Kinome Tree Profiling_Data->Kinome_Visualization Decision Go/No-Go Decision for Lead Optimization Selectivity_Metrics->Decision Structural_Analysis Structural Biology & SAR Analysis Kinome_Visualization->Structural_Analysis Structural_Analysis->Decision Cellular_Phenotype Correlation with Cellular Phenotypic Data Cellular_Phenotype->Decision

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development and scientific discovery, our responsibility extends beyond the benchtop to include the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed, experience-driven protocol for the proper disposal of 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. The procedures outlined here are rooted in an understanding of the compound's chemical nature and the established best practices for hazardous waste management, ensuring the safety of laboratory personnel and the protection of our environment.

The core principle guiding the disposal of this compound is its classification as a halogenated organic hazardous waste . This classification is due to the presence of a chlorine atom on the quinoline ring system, which necessitates specific disposal pathways to prevent the formation of toxic byproducts and ensure environmental safety.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile from structurally similar compounds and its parent molecule, quinoline.

Inferred Hazards: Based on data for related chloro-quinoline carboxylic acids, this compound should be handled as a substance that causes skin and eye irritation and may cause respiratory irritation.[1][2] The parent quinoline structure is associated with more severe hazards, including acute toxicity, suspected mutagenicity, and potential carcinogenicity, and is toxic to aquatic life.[3] Therefore, a conservative and cautious approach is mandatory.

Chemical Classification: The key feature for disposal is the chloro-substituent, which classifies this compound as a halogenated organic compound .[4] Halogenated wastes cannot be disposed of with non-halogenated organic solvents, as they require high-temperature incineration to safely break down the carbon-halogen bonds and prevent the release of harmful substances.[5] Mixing these waste streams leads to costly and improper disposal for the entire container.[6]

GHS Hazard Information Summary (Based on Analogues)

Hazard ClassGHS CategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[1][2]

Personnel Safety and Spill Management

Before beginning any disposal-related tasks, ensuring personal and environmental safety is paramount.

Required Personal Protective Equipment (PPE): Proper PPE is your primary defense against chemical exposure. The following should be worn at all times when handling this compound or its waste:

  • Eye and Face Protection: Chemical safety goggles or glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against splashes.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) tested according to EN 374 must be worn. Always inspect gloves for integrity before use.[8]

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[8]

  • Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Emergency Spill Procedures: In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably by a fume hood.[9]

  • Eliminate Ignition Sources: Although the compound itself is not highly flammable, this is a general best practice in any chemical spill scenario.[9]

  • Containment and Cleanup (Small Spills):

    • Solid Spills: Gently sweep or scoop the material to avoid generating dust. Place the spilled solid into a clearly labeled, sealable container for hazardous waste disposal.[10]

    • Liquid Spills (Solutions): Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Decontamination: Once the bulk material is collected, decontaminate the spill area with soap and water.

  • Waste Collection: All contaminated materials, including absorbents and cleaning supplies, must be placed in the designated hazardous waste container for this compound.[7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's approved hazardous waste program.[8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[3][7][11]

Step 1: Waste Identification and Segregation This is the most critical step. All waste streams containing this compound must be identified and segregated as Halogenated Organic Waste .[4][12]

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[13]

  • DO NOT mix with aqueous waste, strong acids, bases, or oxidizers.[13][14]

Step 2: Waste Collection

  • Solid Waste: Collect the pure compound, any contaminated weighing paper, and disposable labware (e.g., pipette tips) directly into a designated solid hazardous waste container.[8]

  • Liquid Waste: Collect solutions containing the compound in a designated liquid hazardous waste container. Ensure the container is compatible with the solvent used.

Step 3: Container Selection and Labeling

  • Container: Use only approved, leak-proof hazardous waste containers with secure, tight-fitting lids. The container must be in good condition and made of a material compatible with the waste.[5][15][16]

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste "

    • The full, unabbreviated chemical name: "This compound "

    • A list of any solvents or other chemicals present in the container.

    • The associated hazard warnings (e.g., "Irritant").[16]

Step 4: Temporary On-Site Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be cool, dry, and well-ventilated, away from incompatible materials.[1][2]

  • Ensure the container is stored in secondary containment to prevent spills from spreading.

Step 5: Final Disposal

  • Arrange for the collection of the waste container through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[16][17]

  • Maintain all necessary documentation and records as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound Start Waste Generated (Solid, Liquid, or Contaminated Material) Classify Classify as: 'Hazardous Halogenated Organic Waste' Start->Classify Segregate Segregate from all other waste streams (non-halogenated, -aqueous, etc.) Classify->Segregate Container Select appropriate, compatible, and sealable waste container Segregate->Container Label Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name(s) 3. Hazard Information Container->Label Store Store sealed container in a designated, secure satellite accumulation area Label->Store Dispose Arrange for pickup by EHS or licensed waste contractor for high-temperature incineration Store->Dispose

Caption: Decision workflow for disposal of this compound.

As scientists, our commitment to excellence must encompass the entire lifecycle of the chemicals we use. By adhering to this structured, scientifically-grounded disposal protocol, we uphold our professional duty to ensure a safe laboratory environment and preserve the integrity of the world beyond our labs.

References

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